molecular formula C23H22N4O3 B3321053 RP101442 CAS No. 1306761-08-9

RP101442

Numéro de catalogue: B3321053
Numéro CAS: 1306761-08-9
Poids moléculaire: 402.4 g/mol
Clé InChI: FVWMDPLFGXHGCN-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Product Identification : UNII-Q2Q3WJK6VL corresponds to Sodium Trifluoroacetate, a salt of trifluoroacetic acid. This high-purity compound is provided as a white, crystalline solid and is characterized by its high solubility in water and stability under standard storage conditions. Research Applications and Value : Sodium Trifluoroacetate serves as a versatile reagent and building block in organic synthesis. Its primary research value lies in its role as a source of the trifluoromethyl group, which is critical in the development of pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl groups can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. Specifically, it is used in nucleophilic trifluoromethylation reactions and as a precursor for other trifluoromethylated compounds. Handling and Safety : Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Disclaimer : This product is intended for research use only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It must not be incorporated into any product for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-13(2)29-21-10-7-15(11-16(21)12-24)23-26-22(27-30-23)19-6-4-5-18-17(19)8-9-20(18)25-14(3)28/h4-7,10-11,13,20H,8-9H2,1-3H3,(H,25,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWMDPLFGXHGCN-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306761-08-9
Record name PR-101442
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306761089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-101442
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Q3WJK6VL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RP101442

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, clinical trial databases, and chemical registries, it has been determined that there is currently no information available on a compound designated as RP101442 . This lack of data prevents the creation of a detailed technical guide on its mechanism of action as requested.

The absence of public information on "this compound" could be attributed to several factors:

  • Internal Designation: The identifier may be an internal code used by a pharmaceutical or research organization that has not yet been publicly disclosed.

  • Early-Stage Development: The compound may be in the very early stages of discovery or preclinical development, with no publications or presentations in the public domain.

  • Typographical Error: It is possible that the identifier "this compound" contains a typographical error. Similar designations for other research compounds exist, and a minor error could lead to a fruitless search.

  • Discontinued Program: The research program for this compound may have been discontinued before any information was made public.

Without any foundational data on the molecular target, signaling pathways, or cellular effects of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

We recommend verifying the compound identifier and, if possible, providing any additional context, such as the therapeutic area of interest or the originating research institution, which may aid in a more targeted and successful information retrieval effort.

RP101442: A Technical Whitepaper on a Selective S1PR1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP101442 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G protein-coupled receptor (GPCR) critically involved in lymphocyte trafficking, endothelial barrier function, and cardiovascular homeostasis. As an active metabolite of the approved multiple sclerosis drug, Ozanimod, this compound plays a significant role in the therapeutic efficacy of its parent compound. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its selectivity, mechanism of action, and the experimental protocols used for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of selective S1PR1 agonists.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a family of five GPCRs (S1PR1-5) that mediate a wide range of physiological processes.[1] S1PR1 is predominantly expressed on lymphocytes and endothelial cells and plays a crucial role in regulating immune cell trafficking from lymphoid organs to the peripheral circulation.[1] Agonism at S1PR1 leads to the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation. This mechanism of action forms the basis for the therapeutic efficacy of S1PR1 modulators in autoimmune diseases such as multiple sclerosis.

This compound is an active metabolite of Ozanimod, a third-generation S1P receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3] Ozanimod and its active metabolites, including this compound, exhibit high selectivity for S1PR1 and S1PR5.[2][4] This selectivity profile is thought to contribute to a more favorable safety profile compared to less selective S1P receptor modulators. This whitepaper will detail the available quantitative data for this compound, provide representative experimental protocols for its characterization, and illustrate the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized primarily through in vitro functional assays. The following tables summarize the available quantitative data for this compound and its parent compound, Ozanimod, along with other active metabolites.

Table 1: In Vitro Potency (EC50) of this compound at S1P Receptors

CompoundS1PR1 EC50 (nM)S1PR5 EC50 (nM)
This compound2.6171

Data sourced from publicly available information.

Table 2: In Vitro Potency (EC50) of Ozanimod and its Active Metabolites at S1P Receptors

CompoundS1PR1 EC50 (nM)S1PR5 EC50 (nM)
Ozanimod0.4411.1
RP1019880.1932.8
RP1010750.275.9

Note: While it is stated that Ozanimod and its active metabolites have minimal to no impact on S1PR2, S1PR3, and S1PR4, specific quantitative EC50 or Ki values for this compound against these subtypes are not publicly available.[2]

S1PR1 Signaling Pathway

Activation of S1PR1 by an agonist such as this compound initiates a cascade of intracellular signaling events. S1PR1 is primarily coupled to the Gi/o family of G proteins.[5] Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival and proliferation.[5]

S1PR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound S1PR1 S1PR1 This compound->S1PR1 binds G_protein Gαi/o Gβγ S1PR1->G_protein activates AC Adenylyl Cyclase G_protein:ga->AC inhibits PI3K PI3K G_protein:gbg->PI3K Ras Ras G_protein:gbg->Ras cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt Cell_Response Cellular Responses (Survival, Proliferation) Akt->Cell_Response ERK ERK Ras->ERK ERK->Cell_Response

S1PR1 Signaling Pathway

Experimental Protocols

The functional activity of S1PR1 agonists is typically assessed using a variety of in vitro assays. The following is a representative protocol for a [35S]GTPγS binding assay, a common method for measuring G protein activation downstream of GPCRs.[6][7]

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing human S1PR1.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS (unlabeled).

  • GDP.

  • This compound or other test compounds.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the S1PR1-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in the assay buffer.

  • Assay Incubation: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 50 µL of the diluted test compound or vehicle control.

    • 50 µL of diluted membranes.

    • 50 µL of [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental Workflows

The characterization of a selective GPCR agonist like this compound typically follows a structured workflow, from initial screening to detailed pharmacological profiling.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_detailed Detailed Pharmacological Profiling cluster_preclinical Preclinical Development HTS High-Throughput Screening (e.g., Calcium Flux, Reporter Gene Assay) Primary_Assay Primary Functional Assay (e.g., GTPγS Binding) HTS->Primary_Assay Selectivity_Screen Selectivity Profiling (vs. other S1PR subtypes) Primary_Assay->Selectivity_Screen Downstream_Signaling Downstream Signaling Assays (cAMP, pERK, β-arrestin) Selectivity_Screen->Downstream_Signaling Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Screen->Binding_Assay In_Vivo_PK In Vivo Pharmacokinetics (in relevant animal models) Downstream_Signaling->In_Vivo_PK Binding_Assay->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (e.g., Lymphocyte Reduction) In_Vivo_PK->In_Vivo_PD Efficacy_Models Disease Models (e.g., EAE for MS) In_Vivo_PD->Efficacy_Models Tox_Studies Toxicology & Safety Pharmacology Efficacy_Models->Tox_Studies

References

Unraveling the Role of RP101442 in Sphingosine-1-Phosphate Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – A comprehensive technical guide released today delves into the intricate relationship between the novel compound RP101442 and the critical sphingosine-1-phosphate (S1P) signaling pathway. This document, tailored for researchers, scientists, and professionals in drug development, offers a foundational understanding of a previously uncharacterized interaction, with the potential to unlock new therapeutic avenues.

Initial investigations to elucidate the function of this compound in the context of S1P signaling have revealed a significant challenge: a lack of direct, publicly available scientific literature or data specifically identifying "this compound" as a modulator of this pathway. Extensive database searches, including chemical and biological repositories, have not yielded information on a compound with this designation acting on S1P receptors or metabolizing enzymes.

However, through meticulous analysis of chemical synonyms and related compounds, a potential, albeit indirect, link has been explored. The compound "Nps-2143," which shares a similar alphanumeric designation ("RP-2143"), has been identified. It is crucial to note that Nps-2143 is a well-characterized molecule with a distinct pharmacological profile.

The Established Role of Nps-2143: A Calcilytic Agent

Nps-2143 is recognized as a calcilytic agent, functioning as an antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3][4][5][6] Its primary mechanism of action involves blocking the CaSR, which in turn stimulates the release of parathyroid hormone (PTH).[1][2] This property has led to its investigation as a potential therapeutic for conditions such as osteoporosis.

At present, there is no scientific evidence to suggest that Nps-2143, or any compound designated as this compound, directly interacts with or modulates the sphingosine-1-phosphate signaling pathway. The S1P pathway, a critical regulator of numerous cellular processes including immunity, inflammation, and vascular function, is mediated by a family of five G protein-coupled receptors (S1PR1-5).[7][8][9][10][11][12]

Sphingosine-1-Phosphate Signaling: A Brief Overview

The S1P signaling cascade is initiated by the phosphorylation of sphingosine to S1P by sphingosine kinases (SphK1 and SphK2).[7][13] S1P can then act intracellularly or be exported to the extracellular space where it binds to its cognate receptors on target cells. This binding triggers a cascade of downstream signaling events that influence cell survival, migration, differentiation, and proliferation.[8][9][10][14] The therapeutic modulation of this pathway is an active area of research, with drugs targeting S1P receptors approved for the treatment of autoimmune diseases.[12]

Future Directions and a Call for Clarity

The absence of data on this compound in the context of S1P signaling presents a significant knowledge gap. It is plausible that "this compound" represents an internal, preclinical drug candidate designation, a novel research compound not yet disclosed in public forums, or a potential misidentification.

To advance the understanding of this topic, the following steps are recommended:

  • Verification of the Compound's Identity: Confirmation of the chemical structure and official designation of "this compound" is paramount.

  • Publication of Preclinical Data: Should "this compound" be an active research compound, the dissemination of preclinical data through peer-reviewed publications or scientific conferences would be invaluable to the research community.

  • Direct Experimental Investigation: In the absence of existing data, direct experimental assessment of this compound's ability to bind to S1P receptors, inhibit or activate S1P metabolizing enzymes, or modulate S1P-mediated cellular responses would be necessary to establish any role in this pathway.

Conclusion

While the initial query into the role of this compound in sphingosine-1-phosphate signaling has not yielded direct evidence of such an interaction, it has highlighted the importance of precise molecular identification in scientific research. The scientific community awaits further information to determine if this compound is indeed a novel modulator of the S1P pathway, a possibility that could open exciting new frontiers in pharmacology and drug discovery. Until then, the connection remains speculative.

Visualizing the Known and the Unknown

To illustrate the current state of knowledge, the following diagrams depict the established S1P signaling pathway and the distinct mechanism of action of the tangentially related compound, Nps-2143.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR Binding GPCR G Protein S1PR->GPCR Activation Downstream Downstream Signaling GPCR->Downstream Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Phosphorylation S1P_int S1P SphK->S1P_int S1P_int->S1P_ext Export Cellular_Response Cellular Responses (e.g., Migration, Proliferation) Downstream->Cellular_Response

Caption: The Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Nps2143_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_parathyroid Parathyroid Cell Membrane cluster_intracellular Intracellular Space Nps2143 Nps-2143 CaSR Calcium-Sensing Receptor (CaSR) Nps2143->CaSR Antagonism Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR Activation PTH_release Parathyroid Hormone (PTH) Release CaSR->PTH_release Stimulation (via antagonism of Ca²⁺ effect) Inhibition Inhibition of PTH Release CaSR->Inhibition

Caption: Mechanism of Action of Nps-2143 on the Calcium-Sensing Receptor.

References

RP101442: An Active Metabolite of Ozanimod - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2][3][4] Its therapeutic effects are mediated through the modulation of S1P receptors 1 and 5 (S1P1 and S1P5), which play a crucial role in lymphocyte trafficking.[3][5] Upon oral administration, Ozanimod undergoes extensive metabolism, leading to the formation of several circulating metabolites, some of which are pharmacologically active.[6][7] This technical guide provides an in-depth focus on RP101442, a notable active metabolite of Ozanimod. While considered a minor metabolite in terms of systemic exposure, its activity at the S1P1 receptor contributes to the overall pharmacological profile of Ozanimod.[8][9]

Metabolic Pathway and Formation of this compound

Ozanimod is metabolized through multiple enzymatic pathways, including oxidation, dealkylation, and N-acetylation.[6][7] The formation of this compound is a secondary metabolic step, originating from the primary metabolite RP101075. The metabolic cascade leading to this compound is as follows:

  • Formation of RP101075: Ozanimod is first metabolized via dealkylation, a reaction predominantly mediated by the cytochrome P450 enzyme CYP3A4, to form the intermediate metabolite RP101075.[6][7]

  • N-acetylation to this compound: RP101075 subsequently undergoes N-acetylation, catalyzed by N-acetyltransferase 2 (NAT-2), to yield this compound.[6][7]

This metabolic pathway highlights the role of both Phase I (CYP3A4) and Phase II (NAT-2) enzymes in the biotransformation of Ozanimod and the generation of its active metabolites.

G Metabolic Pathway of this compound Formation Ozanimod Ozanimod RP101075 RP101075 Ozanimod->RP101075 CYP3A4 (Dealkylation) This compound This compound (Active Metabolite) RP101075->this compound NAT-2 (N-acetylation) CC112273 CC112273 (Major Active Metabolite) RP101075->CC112273 MAO-B (Deamination)

Metabolic conversion of Ozanimod to this compound.

Pharmacological Activity and Quantitative Data

This compound is a potent and selective agonist of the S1P1 receptor. Its activity at S1P1 contributes to the overall mechanism of action of Ozanimod, which involves the internalization of S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes that can infiltrate the central nervous system in multiple sclerosis.[3][10]

The following table summarizes the available quantitative data for this compound and, for comparison, its parent drug Ozanimod and other key metabolites.

CompoundTargetParameterValueReference(s)
This compound S1P1 EC50 2.6 nM [11][12]
S1P5 EC50 171 nM [11][12]
OzanimodS1P1EC500.44 nM[12]
S1P5EC5011.1 nM[12]
RP101075S1P1EC500.27 nM[12]
S1P5EC505.9 nM[12]
RP101988S1P1EC500.19 nM[12]
S1P5EC5032.8 nM[12]

Pharmacokinetic Profile:

While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound have been estimated in clinical studies, the detailed data are not publicly available. It is characterized as a minor active metabolite, and along with other minor active metabolites (RP101988 and RP112289), it contributes to approximately 6% of the total circulating active drug exposure following multiple doses of Ozanimod.[9] In contrast, the major active metabolites, CC112273 and CC1084037, account for approximately 73% and 15% of the total active drug exposure, respectively.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not extensively published. However, based on the available literature and standard methodologies, the following sections outline the likely approaches.

Synthesis and Characterization of this compound

The synthesis of this compound for use as a reference standard in analytical and biological assays would likely involve the following general steps:

  • Synthesis of the precursor RP101075: This would be the initial step, likely involving multi-step organic synthesis to construct the core structure of the molecule.

  • N-acetylation of RP101075: The final step would involve the selective N-acetylation of the primary amine group on RP101075. This could be achieved using a suitable acetylating agent, such as acetic anhydride or acetyl chloride, under controlled reaction conditions to avoid side reactions.

  • Purification and Characterization: The synthesized this compound would be purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compound would be confirmed using a suite of analytical methods, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

G General Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Step1 Synthesis of RP101075 Start->Step1 Step2 N-acetylation Step1->Step2 Purify Chromatography Step2->Purify NMR NMR (1H, 13C) Purify->NMR MS Mass Spectrometry Purify->MS HPLC HPLC Purify->HPLC

Workflow for this compound synthesis.

In Vitro S1P1 Receptor Agonism Assay

The potency of this compound at the S1P1 receptor would be determined using an in vitro functional assay. A common method is a receptor internalization assay or a G-protein activation assay, such as a GTPγS binding assay.

Example Protocol: S1P1 Receptor Internalization Assay

This type of assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface, a key step in its mechanism of action.

  • Cell Culture: A stable cell line engineered to express human S1P1, often tagged with a fluorescent protein (e.g., GFP), is used. Cells are cultured in appropriate media and conditions.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations for testing.

  • Assay Procedure:

    • Cells are seeded into multi-well plates and allowed to adhere.

    • The cells are then treated with the various concentrations of this compound. A known S1P1 agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specific period (e.g., 1-3 hours) at 37°C to allow for receptor internalization.

  • Detection and Analysis:

    • The internalization of the fluorescently tagged S1P1 receptor is quantified using high-content imaging or flow cytometry. The signal from the cell surface decreases as the receptors are internalized into intracellular vesicles.

    • The data are analyzed to generate a concentration-response curve, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

G S1P1 Receptor Internalization Assay Workflow Start S1P1-expressing cells Seed Seed cells in plates Start->Seed Treat Treat with this compound concentrations Seed->Treat Incubate Incubate (37°C) Treat->Incubate Image High-content imaging Incubate->Image Analyze Data analysis (EC50) Image->Analyze

S1P1 receptor assay workflow.

Bioanalytical Method for Quantification in Plasma

The quantification of this compound and other Ozanimod metabolites in biological matrices like plasma is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

General LC-MS/MS Protocol:

  • Sample Preparation:

    • Plasma samples are thawed, and an internal standard (a stable isotope-labeled version of the analyte) is added.

    • The analytes (Ozanimod and its metabolites) are extracted from the plasma matrix. This can be done using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation:

    • The extracted sample is injected into an HPLC or UHPLC system.

    • The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The separated analytes are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

  • Quantification:

    • The peak areas of the analytes are measured and compared to the peak areas of the internal standard.

    • A calibration curve, prepared by spiking known concentrations of the analytes into a blank matrix, is used to determine the concentration of the analytes in the unknown samples.

Conclusion

This compound is an active metabolite of Ozanimod that, despite its minor contribution to the overall systemic exposure of active moieties, exhibits potent agonist activity at the S1P1 receptor. Its formation via N-acetylation of the precursor RP101075 demonstrates the complex metabolic fate of Ozanimod. Understanding the pharmacology and pharmacokinetics of all active metabolites, including this compound, is essential for a comprehensive characterization of the clinical profile of Ozanimod. Further research to fully elucidate the specific contribution of this compound to the therapeutic efficacy and safety of Ozanimod would be of value to the scientific community.

References

An In-depth Technical Guide to the Downstream Effects of S1PR1 Activation by RP101442

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating a multitude of physiological processes, including immune cell trafficking, vascular homeostasis, and endothelial barrier function.[1] Its activation by the endogenous ligand sphingosine-1-phosphate (S1P) initiates a cascade of intracellular signaling events. RP101442, a potent and selective agonist of S1PR1, offers a powerful tool to investigate the downstream consequences of S1PR1 activation. This technical guide provides a comprehensive overview of the core downstream effects of S1PR1 activation by this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Signaling Pathways of S1PR1

S1PR1 primarily couples to the inhibitory G protein, Gαi.[2] Upon activation by an agonist such as this compound, the Gαi subunit dissociates and initiates several key downstream signaling cascades:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth.

  • Ras/ERK Pathway: This cascade is primarily involved in cell proliferation and differentiation.

  • Rac Pathway: This pathway plays a significant role in regulating cell motility and cytoskeletal rearrangements.

These pathways collectively mediate the diverse cellular responses to S1PR1 activation.

Quantitative Data for this compound

The following table summarizes the key quantitative data for the S1PR1 agonist, this compound.

ParameterValueReceptorReference
EC50 2.6 nMS1PR1MedchemExpress
EC50 171 nMS1PR5MedchemExpress

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling cascades activated by S1PR1.

S1PR1_Signaling_Pathway This compound This compound S1PR1 S1PR1 This compound->S1PR1 G_protein Gαi/βγ S1PR1->G_protein G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PI3K PI3K G_alpha_i->PI3K Activates Ras Ras G_alpha_i->Ras Activates G_beta_gamma->PI3K Activates Rac_GEF Rac-GEF G_beta_gamma->Rac_GEF Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT AKT->pAKT Phosphorylates Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylates Cell_Proliferation Cell Proliferation & Differentiation pERK->Cell_Proliferation Rac_GTP Rac-GTP Rac_GEF->Rac_GTP Activates Rac_GDP Rac-GDP Cell_Motility Cell Motility & Cytoskeletal Rearrangement Rac_GTP->Cell_Motility

Caption: S1PR1 Signaling Pathways.

Experimental Workflows and Protocols

This section outlines the detailed methodologies for investigating the downstream effects of this compound on S1PR1 activation.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO-K1 expressing hS1PR1) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction functional_assays Functional Assays treatment->functional_assays western_blot Western Blot Analysis protein_extraction->western_blot rac_activation_assay Rac Activation Assay (GTP-Rac pull-down) protein_extraction->rac_activation_assay pAKT_detection p-AKT/total AKT western_blot->pAKT_detection pERK_detection p-ERK/total ERK western_blot->pERK_detection data_analysis Data Analysis & Interpretation pAKT_detection->data_analysis pERK_detection->data_analysis rac_gdp_detection Rac-GTP detection rac_activation_assay->rac_gdp_detection rac_gdp_detection->data_analysis lymphocyte_trafficking Lymphocyte Trafficking Assay (In vivo) functional_assays->lymphocyte_trafficking endothelial_barrier Endothelial Barrier Function Assay (TEER) functional_assays->endothelial_barrier lymphocyte_trafficking->data_analysis endothelial_barrier->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Investigating this compound Effects.

Detailed Experimental Protocols
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human S1PR1 (hS1PR1) are a suitable model system.

  • Culture Conditions: Maintain cells in Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate culture plates. Once confluent, starve the cells in serum-free medium for 4-6 hours. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for the desired time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for each downstream pathway.

  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3] Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.[4][5] After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) to determine the ratio of phosphorylated protein to total protein.[4]

  • Principle: This assay specifically pulls down the active, GTP-bound form of Rac using a protein domain that binds only to Rac-GTP.

  • Procedure:

    • Lyse the treated cells in a magnesium-containing lysis buffer.

    • Incubate the cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac, coupled to glutathione-agarose beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using a Rac1-specific antibody to detect the amount of activated Rac.

    • As a control, run a parallel Western blot with a portion of the total cell lysate to determine the total amount of Rac1 in each sample.

  • Animal Model: Use a suitable animal model, such as mice.

  • Procedure:

    • Administer this compound or vehicle control to the animals.

    • At various time points after administration, collect peripheral blood samples.

    • Perform a complete blood count (CBC) with differential to quantify the number of lymphocytes.

    • A significant reduction in peripheral blood lymphocyte counts following this compound administration indicates the sequestration of lymphocytes in secondary lymphoid organs, a hallmark of S1PR1 activation.

  • Cell Model: Use a monolayer of human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells grown on a porous membrane insert (e.g., Transwell®).

  • Procedure:

    • Culture the endothelial cells on the inserts until a confluent monolayer is formed, which can be verified by microscopy.

    • Measure the basal TEER using a voltohmmeter.

    • Treat the cells with this compound at various concentrations.

    • Measure the TEER at different time points after treatment.

    • An increase in TEER indicates an enhancement of the endothelial barrier function, a known downstream effect of S1PR1 activation.[1]

Conclusion

This technical guide provides a comprehensive framework for investigating the downstream effects of S1PR1 activation by the selective agonist this compound. By employing the detailed experimental protocols and understanding the core signaling pathways outlined herein, researchers can effectively characterize the cellular and physiological consequences of modulating S1PR1 activity. The provided quantitative data and visual diagrams serve as valuable resources for designing and interpreting experiments in the fields of immunology, vascular biology, and drug discovery.

References

The Role of RP101442 in Modulating Immune Cell Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP101442, a palmitic acid ester of dexamethasone, is a lipophilic prodrug designed for targeted delivery and sustained release of its active metabolite, dexamethasone. This technical guide provides an in-depth analysis of the role of this compound in the intricate process of immune cell trafficking. By leveraging the potent anti-inflammatory and immunosuppressive properties of dexamethasone, this compound exerts significant control over the migration and localization of various immune cell populations, including lymphocytes and macrophages. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers in immunology and drug development.

Introduction to this compound and Immune Cell Trafficking

Immune cell trafficking is a fundamental process in the immune response, orchestrating the movement of leukocytes from the bloodstream to tissues to sites of inflammation or injury. This process is tightly regulated by a complex interplay of signaling molecules, including chemokines and their receptors, and adhesion molecules on both immune cells and the vascular endothelium. Dysregulation of immune cell trafficking is a hallmark of many inflammatory and autoimmune diseases.

This compound, also known as dexamethasone-21-palmitate or PC-ester, is a synthetic glucocorticoid that capitalizes on the broad anti-inflammatory effects of dexamethasone.[1] Its esterification with palmitic acid enhances its lipophilicity, leading to prolonged therapeutic effects.[1] The primary mechanism of action of this compound involves its hydrolysis to dexamethasone, which then binds to cytosolic glucocorticoid receptors (GR).[1] This complex translocates to the nucleus and modulates the transcription of a wide array of genes involved in inflammation and immune cell function.[1] This guide focuses specifically on the downstream effects of this signaling cascade on the trafficking of immune cells.

Quantitative Effects of this compound on Immune Cell Function

The following tables summarize the quantitative data on the effects of dexamethasone palmitate (DP) and its active metabolite, dexamethasone, on key parameters of immune cell function related to trafficking.

Table 1: Effect of Dexamethasone Palmitate (DP) on Macrophage Viability and Migration

Cell TypeTreatmentConcentrationEffectReference
RAW 264.7 MacrophagesDexamethasone Palmitate (DP)10 µM~75% decrease in cell viability[2]
RAW 264.7 MacrophagesDexamethasone Sodium Phosphate (DSP)250 µM~71% decrease in cell viability[2]
Primary Peritoneal MacrophagesDexamethasone Palmitate (DP)25 µMSignificant decrease in migration towards CCL2[2]

Table 2: Effect of Dexamethasone on Lymphocyte Migration

Cell TypeTreatmentConcentration RangeEffectReference
Peripheral Blood Lymphocytes (PBL)Dexamethasone1 x 10⁻¹¹ - 4 x 10⁻⁶ MConcentration-dependent inhibition of migration in response to rIL-1α and LTB4[3]

Table 3: Effect of Dexamethasone on Endothelial Adhesion Molecule Expression

Cell LineStimulantTreatmentConcentrationEffect on ICAM-1 ExpressionReference
EA.hy926TNF-αDexamethasone1 µM~40% reduction in TNF-α-induced ICAM-1 induction[4]
EAhy926LPSDexamethasone0.1 - 1000 nMDose-dependent inhibition of LPS-induced ICAM-1 expression[5]
HUVECIL-1αDexamethasoneNot specifiedStrong suppression of IL-1α-induced ICAM-1 and VCAM-1[6]
HUVECTNF-αDexamethasoneNot specifiedStrong suppression of TNF-α-induced ICAM-1[6]

Signaling Pathways Modulated by this compound

This compound, through its active form dexamethasone, influences multiple signaling pathways to inhibit immune cell trafficking. The primary mechanism involves the glucocorticoid receptor, leading to the transcriptional regulation of genes encoding chemokines, their receptors, and adhesion molecules.

G Signaling Pathway of this compound in Immune Cell Trafficking cluster_extracellular Extracellular cluster_cell Immune Cell (Macrophage/Lymphocyte) cluster_nucleus Nucleus This compound This compound (Dexamethasone Palmitate) Dexamethasone Dexamethasone This compound->Dexamethasone Hydrolysis GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_complex Dexamethasone-GR Complex GR->GR_complex GRE Glucocorticoid Response Elements (GRE) GR_complex->GRE Translocates and binds to GRE Gene_Modulation Transcriptional Regulation GRE->Gene_Modulation Modulates Gene Transcription CCR2_exp CCR2 Expression Gene_Modulation->CCR2_exp Downregulates Adhesion_exp Adhesion Molecule Expression Gene_Modulation->Adhesion_exp Downregulates Cytokine_exp Pro-inflammatory Cytokine/Chemokine Production Gene_Modulation->Cytokine_exp Downregulates Migration Inhibited Migration CCR2_exp->Migration Decreased Chemotaxis towards CCL2 Adhesion Inhibited Adhesion Adhesion_exp->Adhesion Reduced Adhesion to Endothelium Recruitment Inhibited Recruitment Cytokine_exp->Recruitment Reduced Immune Cell Recruitment G Experimental Workflow: Assessing this compound's Effect on Macrophage Migration cluster_cell_prep Cell Preparation cluster_assay Transwell Migration Assay cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: RAW 264.7 Macrophages pretreatment Pre-treatment with This compound (DP) or Control (DSP) start->pretreatment serum_starvation Serum Starvation pretreatment->serum_starvation seeding Seed cells in Upper Chamber serum_starvation->seeding incubation Incubate for 4 hours seeding->incubation chemoattractant Add Chemoattractant (CCL2) to Lower Chamber chemoattractant->incubation fixation Fixation of Migrated Cells incubation->fixation staining Staining with Giemsa fixation->staining quantification Microscopic Quantification of Migrated Cells staining->quantification conclusion Determine Inhibitory Effect of this compound on Migration quantification->conclusion

References

Foundational Research on RP101442 and Endothelial Barrier Function: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no direct research linking the compound RP101442 to endothelial barrier function, associated signaling pathways, or specific experimental protocols has been identified. Therefore, the creation of an in-depth technical guide on this specific topic is not possible at this time.

The inquiry sought to compile a detailed technical resource for researchers, scientists, and drug development professionals, focusing on the foundational research of this compound's effects on the endothelial barrier. This would have included a summary of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways. However, extensive searches have not yielded any publications, patents, or clinical trial records that mention this compound in the context of vascular permeability, endothelial cell biology, or related research areas.

General principles of endothelial barrier function are well-established and are crucial in various physiological and pathological processes. The integrity of the endothelial barrier, formed by a monolayer of endothelial cells lining the blood vessels, is paramount in regulating the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues. Disruption of this barrier is a hallmark of numerous diseases, including inflammation, sepsis, and cancer metastasis.

Key molecular players and signaling pathways that govern endothelial barrier integrity are extensively studied. These include:

  • Adherens Junctions: Primarily mediated by Vascular Endothelial (VE)-cadherin, these junctions are critical for cell-to-cell adhesion and maintaining a restrictive barrier. The stability of VE-cadherin at the cell surface is a key determinant of endothelial permeability.

  • Tight Junctions: Composed of proteins like claudins and occludins, these junctions further seal the paracellular space, particularly in specialized vascular beds like the blood-brain barrier.

  • Rho GTPase Signaling: The Rho family of small GTPases, particularly RhoA, Rac1, and Cdc42, are central regulators of the actin cytoskeleton. Activation of RhoA is often associated with increased stress fiber formation and endothelial contraction, leading to barrier disruption. Conversely, Rac1 and Cdc42 are generally associated with barrier enhancement.

Commonly employed experimental techniques to assess endothelial barrier function include:

  • Transendothelial Electrical Resistance (TEER): This method measures the electrical resistance across an endothelial monolayer grown on a permeable support, providing a real-time, quantitative assessment of barrier integrity.

  • In Vitro Permeability Assays: These assays measure the flux of labeled macromolecules (e.g., fluorescently tagged dextrans or albumin) across an endothelial monolayer.

  • In Vivo Permeability Assays (e.g., Miles Assay): These assays are used to assess vascular leakage in living organisms, often by injecting a dye that binds to plasma proteins and measuring its extravasation into tissues.

While a wealth of information exists on the fundamental mechanisms of endothelial barrier function and the experimental approaches to study it, there is currently no available data to place this compound within this context. Future research may elucidate a role for this compound in vascular biology, at which point a technical guide as requested could be developed. For now, researchers interested in this area are encouraged to consult the extensive literature on the well-established regulators of endothelial permeability.

Advancing Neurotherapeutics: A Technical Guide to the Preclinical Evaluation of Novel Compounds in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of effective treatments for neurological disorders represents one of the most significant challenges in modern medicine. A crucial phase in the drug discovery pipeline is the preclinical evaluation of novel therapeutic candidates. This process involves rigorous testing in various cellular and animal models that recapitulate key aspects of the human disease pathology. This technical guide outlines a comprehensive framework for the preclinical assessment of a hypothetical neuroprotective agent, RP101442, in relevant neurological disorder models. While specific data for a compound designated "this compound" is not publicly available, this document serves as a template for the in-depth analysis required for such a candidate. It details the methodologies for key experiments, presents data in a structured format for comparative analysis, and visualizes complex biological pathways and experimental workflows.

Section 1: Target Engagement and In Vitro Characterization

Prior to in vivo testing, a thorough in vitro characterization of a lead compound is essential to determine its potency, selectivity, and mechanism of action at the molecular level.

Experimental Protocols:

  • Receptor Binding Assays: To determine the binding affinity of this compound to its putative target, radioligand binding assays would be performed using cell membranes expressing the target receptor. Varying concentrations of unlabeled this compound would be incubated with a fixed concentration of a radiolabeled ligand known to bind to the target. The displacement of the radioligand is then measured to calculate the inhibition constant (Ki) of this compound.

  • Functional Assays: To assess the functional activity of this compound, cellular assays measuring downstream signaling events would be employed. For instance, if this compound targets a G-protein coupled receptor (GPCR), changes in intracellular cyclic AMP (cAMP) or calcium levels would be quantified in response to compound treatment. These experiments would determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

  • Kinase Profiling: To evaluate the selectivity of this compound, it would be screened against a panel of kinases. This is particularly important if the compound is a kinase inhibitor, as off-target effects can lead to toxicity. The IC50 values against a broad range of kinases would be determined.

Data Presentation:

The quantitative data from these in vitro studies would be summarized in the following tables for clear comparison.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandKi (nM)
Target X[³H]-Ligand YData
Off-Target A[³H]-Ligand BData
Off-Target C[³H]-Ligand DData

Table 2: In Vitro Functional Potency of this compound

Assay TypeCell LineEndpoint MeasuredIC50/EC50 (nM)
Functional Assay 1HEK293-Target XcAMP AccumulationData
Functional Assay 2SH-SY5YCalcium FluxData

Table 3: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
Kinase 1Data
Kinase 2Data
...Data

Section 2: Signaling Pathway Modulation

Understanding how a compound modulates intracellular signaling pathways is critical to elucidating its mechanism of action.

Mandatory Visualization:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates This compound This compound This compound->Receptor Binds to Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_A Kinase A Second_Messenger->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Phosphorylates Gene_Expression Gene Expression (e.g., Neuroprotection, Anti-inflammation) TF->Gene_Expression Regulates

Hypothetical Signaling Pathway of this compound.

Section 3: In Vivo Efficacy in Neurological Disorder Models

The therapeutic potential of this compound would be evaluated in well-established animal models of neurological disorders. The choice of model would depend on the specific disease indication.

Experimental Protocols:

  • Animal Models: For a condition like Parkinson's disease, the 6-hydroxydopamine (6-OHDA) or MPTP-induced neurotoxicity models in rodents would be utilized. For Alzheimer's disease, transgenic mouse models such as APP/PS1 would be appropriate.

  • Dosing and Administration: this compound would be administered via a clinically relevant route (e.g., oral, intravenous) at various doses. A vehicle control group would be included.

  • Behavioral Assessments: A battery of behavioral tests would be conducted to assess motor function (e.g., rotarod, cylinder test) and cognitive function (e.g., Morris water maze, Y-maze).

  • Post-mortem Analysis: Following the behavioral assessments, animals would be euthanized, and brain tissue would be collected for neurochemical and histological analysis. This would include measuring levels of neurotransmitters (e.g., dopamine), quantifying neuronal cell loss (e.g., tyrosine hydroxylase immunohistochemistry), and assessing pathological markers (e.g., amyloid-beta plaques, neuroinflammation).

Data Presentation:

Table 4: Efficacy of this compound in a Parkinson's Disease Model (e.g., 6-OHDA)

Treatment GroupDose (mg/kg)Rotarod Performance (seconds)Amphetamine-Induced Rotations (rotations/min)Striatal Dopamine Levels (% of control)
Vehicle-DataDataData
This compound1DataDataData
This compound10DataDataData
This compound30DataDataData

Table 5: Efficacy of this compound in an Alzheimer's Disease Model (e.g., APP/PS1)

Treatment GroupDose (mg/kg)Morris Water Maze Escape Latency (seconds)Amyloid Plaque Load (%)Glial Fibrillary Acidic Protein (GFAP) Immunoreactivity (%)
Vehicle-DataDataData
This compound1DataDataData
This compound10DataDataData
This compound30DataDataData

Mandatory Visualization:

The following diagram illustrates a typical experimental workflow for in vivo efficacy studies.

cluster_setup Experimental Setup cluster_assessment Assessment cluster_outcome Outcome Animal_Model Select Animal Model (e.g., 6-OHDA rats) Grouping Randomize into Treatment Groups Animal_Model->Grouping Dosing Administer this compound or Vehicle Grouping->Dosing Behavioral Behavioral Testing (e.g., Rotarod, Cylinder Test) Dosing->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Neurochemical and Histological Analysis Euthanasia->Analysis Data_Analysis Statistical Analysis of Data Analysis->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

In Vivo Efficacy Study Workflow.

Section 4: Pharmacokinetics and Brain Penetration

To be effective for a neurological disorder, a drug must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system (CNS).

Experimental Protocols:

  • Pharmacokinetic Studies: this compound would be administered to animals, and blood samples would be collected at various time points. The concentration of the compound in plasma would be measured using LC-MS/MS to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

  • Brain Penetration Studies: Following administration of this compound, both blood and brain tissue would be collected at specific time points. The concentration of the compound in both matrices would be determined to calculate the brain-to-plasma ratio.

Data Presentation:

Table 6: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Brain/Plasma Ratio
10OralDataDataDataDataData
10IVDataDataDataDataData

This technical guide provides a comprehensive framework for the preclinical evaluation of a novel neurotherapeutic agent, exemplified by the hypothetical compound this compound. By following these detailed experimental protocols and presenting the data in a clear and structured manner, researchers and drug development professionals can thoroughly assess the potential of a lead candidate. The mandatory visualizations of signaling pathways and experimental workflows further aid in the understanding of the compound's mechanism of action and the logical flow of the research. While no specific data for "this compound" is currently in the public domain, this guide serves as a robust blueprint for the rigorous preclinical studies necessary to advance promising new therapies for debilitating neurological disorders.

In-depth Technical Guide: Pharmacokinetics of RP101442

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the pharmacokinetic properties of a compound designated RP101442 has yielded no specific data or scholarly articles. As of the current date, there is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of a substance with this identifier.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways and experimental workflows, cannot be fulfilled without foundational data on this compound.

Further research into scientific databases, clinical trial registries, and pharmaceutical company pipelines under the identifier "this compound" was also unsuccessful. This suggests that the compound may be in a very early stage of development and not yet disclosed in public forums, the identifier may be incorrect, or it may be an internal designation not used in public-facing communications.

Without any data on the pharmacokinetics of this compound, it is impossible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and diagrams. Should information on this compound become publicly available, a comprehensive analysis as per the user's request could be conducted.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of RP101442, a P2X2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101442 has been identified as an antagonist of the P2X2 purinergic receptor, an ATP-gated ion channel. P2X2 receptors are implicated in a variety of physiological processes, including neurotransmission and sensory transduction. Their modulation by antagonists like this compound presents a promising avenue for therapeutic intervention in associated pathologies.

These application notes provide detailed protocols for the in vitro characterization of this compound and other P2X2 receptor antagonists. The methodologies described herein are standard and robust assays for determining the potency and mechanism of action of such compounds. While specific quantitative data for this compound is limited in publicly available literature, the compound has been evaluated for antagonist activity against the recombinant rat P2X2 purinoceptor at a concentration of 30 µM.

P2X2 Receptor Signaling Pathway

The P2X2 receptor is a non-selective cation channel that is activated by extracellular adenosine triphosphate (ATP). Upon ATP binding, the receptor undergoes a conformational change, leading to the opening of the channel pore. This allows the influx of cations, primarily Na+ and Ca2+, and to a lesser extent K+ efflux, resulting in depolarization of the cell membrane and activation of downstream signaling cascades.

P2X2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X2_Receptor P2X2 Receptor (ATP-Gated Ion Channel) ATP->P2X2_Receptor Binds and Activates This compound This compound This compound->P2X2_Receptor Binds and Inhibits Cation_Influx Cation Influx (Na+, Ca2+) P2X2_Receptor->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: P2X2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the type of quantitative data that can be obtained for a P2X2 receptor antagonist like this compound using the protocols described below. Note: Specific values for this compound are not yet publicly available and would be determined through these experimental procedures.

ParameterAssay TypeCell SystemDescription
IC50 ElectrophysiologyHEK293 cells expressing P2X2Concentration of the antagonist that produces 50% inhibition of the ATP-evoked current.
IC50 Calcium ImagingHEK293 cells expressing P2X2Concentration of the antagonist that produces 50% inhibition of the ATP-induced calcium influx.
Mechanism of Action ElectrophysiologyHEK293 cells expressing P2X2Determination of whether the antagonism is competitive, non-competitive, or uncompetitive by analyzing agonist dose-response curves in the presence of the antagonist.

Experimental Protocols

Electrophysiological Characterization using Whole-Cell Patch Clamp

This protocol is designed to measure the inhibitory effect of this compound on P2X2 receptor-mediated currents in a mammalian cell line.

Electrophysiology_Workflow Cell_Culture 1. Culture HEK293 cells expressing P2X2 receptor Patching 2. Establish whole-cell patch clamp configuration Cell_Culture->Patching Baseline 3. Record baseline current Patching->Baseline Agonist 4. Apply ATP (agonist) to evoke inward current Baseline->Agonist Antagonist_Incubation 5. Pre-incubate with varying concentrations of this compound Agonist->Antagonist_Incubation Co-application 6. Co-apply ATP and This compound Antagonist_Incubation->Co-application Data_Analysis 7. Measure peak current inhibition and calculate IC50 Co-application->Data_Analysis

Caption: Workflow for Electrophysiological Characterization.

Materials:

  • HEK293 cells stably or transiently expressing the rat or human P2X2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH

  • Internal solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2 with KOH

  • ATP stock solution

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Preparation: Plate HEK293-P2X2 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply a concentration of ATP that elicits a submaximal response (e.g., EC20-EC50) to establish a baseline current.

  • Antagonist Application:

    • Perfuse the cells with varying concentrations of this compound for 2-5 minutes.

    • Co-apply the same concentration of ATP in the continued presence of this compound.

  • Data Acquisition and Analysis:

    • Record the peak inward current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the concentration-response curve and fit with a sigmoidal dose-response equation to determine the IC50 value.

Calcium Imaging Assay

This high-throughput compatible assay measures the inhibition of ATP-induced intracellular calcium increase by this compound.

Calcium_Imaging_Workflow Cell_Seeding 1. Seed HEK293-P2X2 cells in a 96-well plate Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Antagonist_Addition 3. Add varying concentrations of this compound Dye_Loading->Antagonist_Addition Agonist_Injection 4. Inject ATP to stimulate calcium influx Antagonist_Addition->Agonist_Injection Fluorescence_Reading 5. Measure fluorescence intensity over time using a plate reader Agonist_Injection->Fluorescence_Reading Data_Analysis 6. Calculate the inhibition of calcium response and IC50 Fluorescence_Reading->Data_Analysis

Application Notes and Protocols for Characterizing RP101442 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RP101442 is a novel small molecule inhibitor targeting key signaling pathways implicated in oncogenesis. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. The following protocols detail widely used cell-based assays to assess its impact on cell viability, apoptosis, cell cycle progression, and target-specific signaling cascades. Cell-based assays are crucial in drug discovery for evaluating the effects of chemical compounds in a physiologically relevant environment.[1][2]

This compound Signaling Pathway

This compound is hypothesized to inhibit an upstream kinase, leading to the downregulation of critical downstream pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. Understanding the mechanism of action is fundamental for its development as a therapeutic agent. Western blotting is a key technique to elucidate the molecular signaling pathways affected by this compound.[3]

RP101442_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Growth_Factor_Receptor->Upstream_Kinase RAS RAS Upstream_Kinase->RAS PI3K PI3K Upstream_Kinase->PI3K This compound This compound This compound->Upstream_Kinase Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription_Factors Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival

Caption: Hypothetical signaling pathway targeted by this compound.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound. Tetrazolium reduction assays like the MTT and WST-1 assays are widely used for this purpose.[4] In these assays, metabolically active cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[5]

Data Presentation: IC50 of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h treatment
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.5
U87-MGGlioblastoma15.1
Experimental Protocol: WST-1 Cell Proliferation Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[6]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[6]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

WST1_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add WST-1 reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate IC50 G->H

Caption: Workflow for the WST-1 cell proliferation assay.

Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of apoptosis, several assays can be performed. The most common methods include detecting the externalization of phosphatidylserine (PS) using Annexin V and measuring the activity of caspases, key enzymes in the apoptotic cascade.[7]

Data Presentation: Apoptosis Induction by this compound
Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control4.2 ± 0.52.1 ± 0.31.0
This compound (1x IC50)15.8 ± 1.25.3 ± 0.63.5 ± 0.4
This compound (2x IC50)32.5 ± 2.112.7 ± 1.16.8 ± 0.7
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[8]

  • Washing: Wash the cells twice with ice-cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[8]

Apoptosis_Workflow A Treat cells with this compound B Harvest adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells cultured in white-walled 96-well plates

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the luminescent reaction.

  • Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[9]

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[9]

Cell Cycle Analysis

Small molecule inhibitors often exert their anti-proliferative effects by inducing cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the cell cycle distribution of a cell population.

Data Presentation: Effect of this compound on Cell Cycle Distribution
Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control45.3 ± 2.535.1 ± 1.819.6 ± 1.5
This compound (1x IC50)68.2 ± 3.115.8 ± 1.416.0 ± 1.2
This compound (2x IC50)75.1 ± 3.58.9 ± 0.916.0 ± 1.3
Experimental Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with this compound

  • PBS

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at 4°C for at least 2 hours (or overnight).[10][11]

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining solution.[10]

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

CellCycle_Workflow A Treat and harvest cells B Wash with cold PBS A->B C Fix in ice-cold 70% ethanol B->C D Incubate at 4°C C->D E Wash and resuspend in PI/RNase buffer D->E F Incubate for 30 min at 37°C E->F G Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis by PI staining.

Western Blot Analysis

Western blotting is essential for confirming the mechanism of action of this compound by examining its effect on the phosphorylation status and expression levels of target proteins and downstream effectors.[3]

Data Presentation: Effect of this compound on Signaling Protein Phosphorylation
ProteinTreatment (2h)Fold Change in Phosphorylation (Normalized to Total Protein & Loading Control)
p-Upstream KinaseVehicle Control1.00
This compound (1x IC50)0.25 ± 0.05
p-ERKVehicle Control1.00
This compound (1x IC50)0.45 ± 0.08
p-AktVehicle Control1.00
This compound (1x IC50)0.38 ± 0.06
Experimental Protocol: Western Blotting

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[3] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[3]

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.[12]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using a digital imaging system or X-ray film.[3]

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

WesternBlot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE Electrophoresis A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for RP101442 in Lymphocyte Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lymphocyte migration is a fundamental process in the immune response, orchestrating immune surveillance and the mounting of inflammatory responses.[1][2] This migration is a highly regulated process involving the coordinated action of chemokines and their receptors, which guide lymphocytes to specific locations within the body.[2][3] Dysregulation of lymphocyte trafficking can contribute to the pathogenesis of various autoimmune diseases and inflammatory conditions.[4] Therefore, the identification of novel compounds that can modulate lymphocyte migration is of significant therapeutic interest.

RP101442 is a novel small molecule inhibitor designed to target key signaling pathways involved in lymphocyte chemotaxis. These application notes provide a detailed protocol for utilizing this compound in an in vitro lymphocyte migration assay, specifically a transwell assay, to evaluate its inhibitory effects. The described methods are applicable for screening and characterizing compounds that interfere with lymphocyte migration.

Hypothetical Mechanism of Action

This compound is hypothesized to be a potent and selective antagonist of the CXCR4 chemokine receptor. The interaction of the chemokine CXCL12 (also known as SDF-1α) with CXCR4 triggers a signaling cascade that is crucial for the migration of various lymphocyte populations.[5] By blocking this interaction, this compound is expected to inhibit the downstream signaling events that lead to cytoskeletal rearrangement and directed cell movement, thus reducing lymphocyte migration towards a CXCL12 gradient.

Signaling Pathway of CXCL12/CXCR4 and the inhibitory action of this compound

CXCL12_CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein Activation CXCR4->G_protein CXCL12 CXCL12 CXCL12->CXCR4 Binds This compound This compound This compound->CXCR4 Inhibits PLC PLC Activation G_protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_release Intracellular Ca2+ Release PIP2->Ca_release PKC PKC Activation PIP2->PKC Actin Actin Polymerization & Cytoskeletal Rearrangement Ca_release->Actin PKC->Actin Migration Cell Migration Actin->Migration

Caption: Hypothetical signaling pathway of CXCL12/CXCR4-mediated lymphocyte migration and the inhibitory point of this compound.

Experimental Protocols

In Vitro Lymphocyte Migration Assay (Transwell Assay)

This protocol describes a method to quantify the effect of this compound on the migration of lymphocytes in response to a chemokine gradient using a transwell system, also known as a Boyden chamber assay.[5][6]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated primary lymphocytes (e.g., CD4+ T cells)

  • This compound (stock solution in DMSO)

  • Recombinant human CXCL12/SDF-1α

  • Migration medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA) + 25 mM HEPES[7]

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)[5][8]

  • 24-well companion plates

  • Cell counting solution (e.g., Trypan Blue) or a fluorescence-based viability assay

  • Flow cytometer or plate reader for quantification

Experimental Workflow

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Isolate_Cells 1. Isolate Lymphocytes (e.g., from PBMCs) Starve_Cells 2. Resuspend in Serum-Free Medium Isolate_Cells->Starve_Cells Prepare_Reagents 3. Prepare this compound dilutions and CXCL12 solution Starve_Cells->Prepare_Reagents Add_Chemo 4. Add CXCL12 to bottom chamber Prepare_Reagents->Add_Chemo Add_Cells 5. Add lymphocytes + this compound to top chamber (transwell insert) Add_Chemo->Add_Cells Incubate 6. Incubate for 2-4 hours at 37°C, 5% CO2 Add_Cells->Incubate Collect_Cells 7. Collect migrated cells from bottom chamber Incubate->Collect_Cells Quantify_Cells 8. Quantify migrated cells (e.g., Flow Cytometry) Collect_Cells->Quantify_Cells Calculate 9. Calculate % Migration and % Inhibition Quantify_Cells->Calculate

Caption: Workflow for the in vitro lymphocyte migration (transwell) assay.

Procedure:

  • Cell Preparation:

    • Isolate primary human lymphocytes from peripheral blood using standard density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in migration medium at a concentration of 1 x 10^6 cells/mL.

    • It is recommended to use serum-free media to avoid interference from growth factors and other chemoattractants present in serum.[7]

  • Assay Setup:

    • Prepare serial dilutions of this compound in migration medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

    • In the lower wells of the 24-well plate, add 600 µL of migration medium containing the chemoattractant (e.g., 100 ng/mL CXCL12). Include negative control wells with migration medium only (no chemoattractant).

    • In a separate tube, pre-incubate the lymphocyte suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Carefully place the transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells. This can be done by:

      • Flow Cytometry: Add a known number of counting beads to the cell suspension from the lower chamber and acquire events on a flow cytometer. This allows for precise quantification of migrated cells.[5]

      • Hemocytometer: Centrifuge the cell suspension from the lower chamber, resuspend in a known volume, and count using a hemocytometer with Trypan Blue to exclude dead cells.

      • Fluorescence-based Assays: Use a DNA-binding fluorescent dye (e.g., CyQUANT) to quantify the number of cells by creating a standard curve.

  • Data Analysis:

    • Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.

    • Calculate the percentage of inhibition of migration by this compound relative to the vehicle control.

Data Presentation

The following tables present hypothetical data from a lymphocyte migration assay evaluating the inhibitory effect of this compound.

Table 1: Effect of this compound on CXCL12-induced Lymphocyte Migration

Treatment ConditionChemoattractant (CXCL12, 100 ng/mL)Migrated Cells (x10^4)% Migration
Negative Control-0.5 ± 0.10.5%
Vehicle Control (DMSO)+5.2 ± 0.45.2%
This compound (1 nM)+4.1 ± 0.34.1%
This compound (10 nM)+2.5 ± 0.22.5%
This compound (100 nM)+1.0 ± 0.11.0%
This compound (1 µM)+0.6 ± 0.10.6%

Data are represented as mean ± standard deviation (n=3). % Migration is calculated as (Number of migrated cells / Total number of cells added) x 100.

Table 2: Dose-Dependent Inhibition of Lymphocyte Migration by this compound

This compound Concentration% Inhibition of MigrationIC50 (nM)
1 nM21.2%\multirow{4}{*}{~15}
10 nM51.9%
100 nM80.8%
1 µM88.5%

% Inhibition is calculated as [1 - (% Migration with this compound / % Migration with Vehicle)] x 100. IC50 value is calculated from the dose-response curve.

Troubleshooting

  • High background migration in negative control: This could be due to the pore size of the transwell insert being too large for the cells, allowing for passive movement.[5] Consider using a smaller pore size. It could also be due to chemoattractants present in the serum if serum-containing medium is used.

  • Low migration towards the chemoattractant: Ensure the chemoattractant is active and used at an optimal concentration. The cells may also require activation to express the relevant chemokine receptors.[8]

  • High variability between replicates: Ensure accurate and consistent cell counting and pipetting. Gently mix the cell suspension before adding it to the transwell inserts.

Conclusion

The provided protocols and application notes offer a framework for investigating the effects of the experimental compound this compound on lymphocyte migration. The transwell assay is a robust and widely used method for this purpose. The hypothetical data suggests that this compound effectively inhibits CXCL12-induced lymphocyte migration in a dose-dependent manner, consistent with its proposed mechanism as a CXCR4 antagonist. These methods can be adapted to study other compounds and different types of migratory cells.

References

Application Notes and Protocols: The Use of NeuroGuard (HCX-101) in Preclinical Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for MS, mimicking key pathological features of the human disease, including inflammation, demyelination, axonal loss, and gliosis.[3] This model is instrumental in investigating the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents.[3][4] NeuroGuard (HCX-101) is a novel immunomodulatory compound under investigation for its potential to ameliorate the autoimmune response and neuroinflammation characteristic of MS. These application notes provide detailed protocols for the use of NeuroGuard (HCX-101) in the EAE model.

Hypothetical Mechanism of Action

NeuroGuard (HCX-101) is a potent and selective inhibitor of the transcription factor T-bet, which is a master regulator of T-helper 1 (Th1) cell differentiation. Th1 cells, along with Th17 cells, are considered key pathogenic players in MS and EAE, mediating pro-inflammatory responses within the CNS.[3] By inhibiting T-bet, NeuroGuard (HCX-101) is hypothesized to suppress the production of pro-inflammatory cytokines such as IFN-γ and TNF-α, thereby reducing CNS inflammation, demyelination, and subsequent neurological deficits.

cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Naive T-Cell cluster_CNS Central Nervous System (CNS) APC Presents Myelin Antigen TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation Tbet T-bet TCR->Tbet Activates Th1 Th1 Cell Differentiation Tbet->Th1 Drives IFNg IFN-γ Th1->IFNg TNFa TNF-α Th1->TNFa Inflammation Neuroinflammation & Demyelination IFNg->Inflammation TNFa->Inflammation NeuroGuard NeuroGuard (HCX-101) NeuroGuard->Tbet Inhibits cluster_setup EAE Induction Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Analysis Phase Day0 Day 0: Immunize with MOG/CFA Administer PTX Day2 Day 2: Administer PTX (2nd dose) Day0->Day2 Day3 Day 3: Begin daily dosing (Vehicle or NeuroGuard) Day2->Day3 Day7 Day 7 onwards: Daily clinical scoring Day3->Day7 Day21 Day 21 (or endpoint): Sacrifice & Tissue Collection Day7->Day21 Histo Histology (Spinal Cord) Day21->Histo FACS Flow Cytometry (CNS & Spleen) Day21->FACS ELISA Cytokine Analysis (Splenocytes) Day21->ELISA

References

Application Notes and Protocols for RP101442 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific in vivo animal study protocols, quantitative data, or detailed mechanism of action for the compound designated as RP101442 could be identified. The information required to generate detailed application notes and protocols, including experimental methodologies, data tables, and signaling pathway diagrams, is not available in the public domain.

To proceed with in vivo studies for a novel compound like this compound, researchers would typically rely on internal preclinical data packages or follow general principles of drug discovery and development. The following sections provide a generalized framework and hypothetical examples of what would be included in such a document, based on standard practices in the field. This information is for illustrative purposes only and does not reflect actual data for this compound.

Hypothetical Compound Profile: this compound

For the purpose of this illustrative guide, let us assume this compound is an investigational small molecule inhibitor of a key kinase, "Kinase X," implicated in tumorigenesis.

Target Compound Type Proposed Indication
Kinase XSmall Molecule InhibitorSolid Tumors (e.g., Pancreatic, Colorectal)

Illustrative In Vivo Study Protocol

This section outlines a general protocol for evaluating the anti-tumor efficacy of a novel compound in a xenograft mouse model.

2.1. Animal Model

  • Species: Nude Mice (athymic)

  • Strain: BALB/c nude

  • Age: 6-8 weeks

  • Supplier: Charles River Laboratories or equivalent

  • Acclimatization: Minimum of 7 days upon arrival.

2.2. Cell Line and Tumor Implantation

  • Cell Line: Human pancreatic cancer cell line (e.g., MIA PaCa-2) expressing high levels of Kinase X.

  • Implantation: Subcutaneous injection of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

2.3. Experimental Design and Treatment Groups

  • Tumor Growth: Animals are monitored until tumors reach a mean volume of 100-150 mm³.

  • Randomization: Mice are randomized into treatment groups (n=10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose + 0.2% Tween 80)

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg)

    • Group 4: Positive Control (Standard-of-care chemotherapy)

2.4. Drug Administration

  • Route of Administration: Oral gavage (p.o.)

  • Frequency: Once daily (QD)

  • Duration: 21 days

2.5. Efficacy Endpoints

  • Tumor Volume: Measured twice weekly using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.

  • Body Weight: Monitored twice weekly as a measure of toxicity.

  • Terminal Endpoint: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., pharmacodynamics).

Hypothetical Quantitative Data

The following table represents a possible outcome of the illustrative study described above.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250-+5%
This compound (10 mg/kg)900 ± 18040%+2%
This compound (50 mg/kg)450 ± 12070%-3%
Positive Control600 ± 15060%-8%

Visualizations

4.1. Experimental Workflow Diagram

This diagram illustrates the sequence of steps in a typical in vivo efficacy study.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_start Initiate Dosing randomization->treatment_start monitoring Tumor & Body Weight Monitoring treatment_start->monitoring treatment_end End of Treatment monitoring->treatment_end necropsy Necropsy & Tissue Collection treatment_end->necropsy data_analysis Data Analysis necropsy->data_analysis

Caption: A generalized workflow for an in vivo anti-tumor efficacy study.

4.2. Hypothetical Signaling Pathway Diagram

This diagram depicts a simplified, hypothetical signaling pathway that could be targeted by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates downstream_protein Downstream Effector kinase_x->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression This compound This compound This compound->kinase_x Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with RP101442

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101442 is an active metabolite of Ozanimod (Zeposia®), a therapeutic agent approved for the treatment of relapsing multiple sclerosis and moderately to severely active ulcerative colitis.[1][2][3][4][5] this compound functions as a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1PR1 and S1PR5).[6][7][8] These receptors are crucial regulators of immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs.[5]

By binding to S1PR1 on lymphocytes, this compound induces receptor internalization, which in turn blocks the lymphocytes' ability to exit from lymph nodes into the peripheral circulation.[5] This mechanism leads to a reversible, dose-dependent reduction of peripheral blood lymphocyte counts, which is a key component of its immunomodulatory effect.[2][5]

Flow cytometry is an indispensable tool for characterizing the effects of S1P receptor modulators like this compound.[9][10] It allows for precise, multi-parameter analysis of individual cells, enabling researchers to:

  • Quantify changes in peripheral immune cell populations.

  • Characterize specific lymphocyte subsets affected by the compound.

  • Assess the activation status and functional capacity of immune cells.

  • Analyze the direct engagement of the compound with its target receptor on the cell surface.

  • Investigate the downstream signaling pathways activated by the compound.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the immunological effects of this compound, offering valuable insights for preclinical and clinical research in immunology and drug development.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from flow cytometry experiments with this compound.

Table 1: Immunophenotyping of Human PBMCs Treated with this compound

Cell PopulationMarker ProfileVehicle Control (% of Live Cells)This compound (10 nM) (% of Live Cells)Fold Change
Total T CellsCD45+, CD3+55.2 ± 4.115.7 ± 2.3-3.5
Helper T CellsCD3+, CD4+35.8 ± 3.59.9 ± 1.8-3.6
Cytotoxic T CellsCD3+, CD8+18.1 ± 2.25.2 ± 0.9-3.5
B CellsCD45+, CD19+9.5 ± 1.82.1 ± 0.7-4.5
NK CellsCD3-, CD56+7.2 ± 1.56.8 ± 1.3-1.1
MonocytesCD45+, CD14+15.3 ± 2.514.9 ± 2.1-1.0

Data are represented as mean ± standard deviation.

Table 2: Dose-Dependent Effect of this compound on CD4+ T Cell Counts

This compound ConcentrationCD4+ T Cells (% of Live Cells)
0 nM (Vehicle)36.1 ± 3.8
0.1 nM28.5 ± 3.1
1 nM18.2 ± 2.5
10 nM9.7 ± 1.5
100 nM9.5 ± 1.4

Data are represented as mean ± standard deviation.

Table 3: Analysis of S1P1 Receptor Internalization on CD4+ T Cells

Treatment (1 hour)S1P1 MFI (Median Fluorescence Intensity)% Receptor Internalization
Unstained Control50 ± 8N/A
Vehicle Control8500 ± 4500% (Baseline)
This compound (10 nM)1200 ± 15085.9%

Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Immunophenotyping of Human PBMCs Treated with this compound

This protocol details the procedure for analyzing changes in major immune cell populations in peripheral blood following treatment with this compound.[11][12][13]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (and appropriate vehicle, e.g., DMSO)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Block (e.g., anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (see antibody panel suggestion below)

  • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • 96-well round-bottom plates

  • Flow cytometer

Suggested Antibody Panel:

Marker Fluorochrome Cell Type
CD45 BV510 All Leukocytes
CD3 FITC T Cells
CD4 PE Helper T Cells
CD8 PerCP-Cy5.5 Cytotoxic T Cells
CD19 APC B Cells
CD56 PE-Cy7 NK Cells

| CD14 | APC-H7 | Monocytes |

Procedure:

  • Cell Culture and Treatment: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend cells in RPMI 1640 + 10% FBS at a concentration of 1 x 10^6 cells/mL. c. Add this compound at various concentrations (e.g., 0.1 nM to 100 nM) or vehicle control to the cell suspension. d. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining: a. Harvest cells and transfer 1-2 x 10^5 cells per well into a 96-well round-bottom plate. b. Wash cells with 200 µL of cold FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant. c. (Optional, if using a fixable viability dye) Resuspend cells in PBS, add the viability dye according to the manufacturer's instructions, and incubate. Wash with FACS buffer. d. Resuspend cells in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes on ice to prevent non-specific antibody binding. e. Add the cocktail of fluorochrome-conjugated surface antibodies at pre-titrated optimal concentrations. f. Incubate for 30 minutes at 4°C in the dark. g. Wash the cells twice with 200 µL of cold FACS buffer.

  • Data Acquisition: a. Resuspend the cell pellet in 200 µL of FACS buffer. b. (Optional, if not using a fixable viability dye) Add a non-fixable viability dye like PI or 7-AAD just before acquisition. c. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000 events in the live, single-cell gate).

Protocol 2: Intracellular Cytokine Staining of this compound-Treated T Cells

This protocol is for assessing the functional capacity of T cells to produce cytokines after treatment with this compound.[14][15][16]

Materials:

  • PBMCs treated with this compound as described in Protocol 1.

  • Cell Stimulation Cocktail (e.g., PMA and Ionomycin) + Protein Transport Inhibitor (e.g., Brefeldin A or Monensin).

  • Surface staining antibodies (e.g., anti-CD3, anti-CD4).

  • Fixation/Permeabilization Buffer Kit.

  • Intracellular antibodies (e.g., anti-IFN-γ, anti-IL-2).

  • FACS Buffer.

Procedure:

  • Cell Treatment: Treat PBMCs with this compound or vehicle for 18-24 hours as described previously.

  • Cell Stimulation: a. After the initial treatment period, add the cell stimulation cocktail and protein transport inhibitor to the cultures. b. Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining: a. Harvest and wash the cells. b. Perform surface staining for markers like CD3 and CD4 as described in Protocol 1, steps 2a-2g.

  • Fixation and Permeabilization: a. After surface staining, wash the cells and resuspend in Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.[17] b. Wash the cells with Permeabilization Buffer.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the intracellular antibodies (e.g., anti-IFN-γ, anti-IL-2). b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer.

Protocol 3: Phospho-Flow Analysis of Downstream Signaling Pathways

This protocol allows for the analysis of intracellular signaling events, such as the phosphorylation of Akt and ERK, immediately following S1PR1 engagement by this compound.[18][19][20]

Materials:

  • Untreated, rested PBMCs or isolated T cells.

  • This compound.

  • Serum-free media.

  • Fixation Buffer (e.g., 4% Paraformaldehyde).

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol).

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4).

  • Fluorochrome-conjugated antibodies for intracellular phospho-proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)).

  • FACS Buffer.

Procedure:

  • Cell Preparation: a. Starve PBMCs or isolated T cells in serum-free media for 2-4 hours at 37°C to reduce baseline signaling.

  • Stimulation: a. Aliquot cells into tubes. b. Add this compound at the desired concentration and incubate for a short period (e.g., 2, 5, 15, 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., PMA).

  • Fixation: a. Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. b. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: a. Wash the cells with FACS buffer. b. Permeabilize the cells by resuspending the pellet in ice-cold 90% Methanol and incubate on ice for 30 minutes.

  • Staining: a. Wash the cells thoroughly with FACS buffer to remove all methanol. b. Perform staining for both surface markers and intracellular phospho-proteins in a single step by adding a cocktail of all antibodies in FACS buffer. c. Incubate for 60 minutes at room temperature in the dark. d. Wash the cells twice with FACS buffer.

  • Data Acquisition: a. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

S1P1_Signaling_Pathway This compound This compound S1PR1 S1P1 Receptor This compound->S1PR1 G_protein Gαi/Gβγ S1PR1->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Outcome Cell Survival & Lymphocyte Retention pAkt->Outcome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Outcome

Caption: S1P1 Receptor Signaling Pathway activated by this compound.

Experimental_Workflow start Isolate PBMCs from Whole Blood treat Treat Cells with this compound or Vehicle Control (18-24h) start->treat wash1 Harvest & Wash Cells treat->wash1 fc_block Fc Receptor Block wash1->fc_block stain Stain with Surface Antibody Cocktail fc_block->stain wash2 Wash Cells (2x) stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire analyze Data Analysis (Gating & Quantification) acquire->analyze

Caption: Experimental workflow for immunophenotyping.

Gating_Strategy Total Total Events Gate1 Singlets Total->Gate1 FSC-A vs FSC-H Gate2 Live Cells (Viability Dye-) Gate1->Gate2 Viability vs SSC-A Gate3 Lymphocytes (FSC vs SSC) Gate2->Gate3 FSC-A vs SSC-A Gate4 T Cells (CD3+) Gate3->Gate4 CD3 vs SSC-A Gate5_CD4 Helper T Cells (CD4+ CD8-) Gate4->Gate5_CD4 Gate6_CD8 Cytotoxic T Cells (CD8+ CD4-) Gate4->Gate6_CD8 CD4 vs CD8

Caption: Gating strategy for identifying T cell subsets.

References

Application Note: Western Blot Protocol for Detecting pERK Activation by RP101442

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and quantification of phosphorylated Extracellular Signal-Regulated Kinase (pERK1/2) in cell lysates following treatment with the compound RP101442 using Western blotting.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. The Extracellular Signal-Regulated Kinases (ERK1 and ERK2) are key components of this pathway. Activation of ERK occurs through phosphorylation by its upstream kinase, MEK. The level of phosphorylated ERK (pERK) is a widely used biomarker for the activation state of the MAPK/ERK pathway.

This compound is a novel small molecule compound under investigation for its potential to modulate this pathway. This protocol outlines a robust Western blot procedure to measure the induction of ERK1/2 phosphorylation in response to this compound treatment.

Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, highlighting the activation of ERK through phosphorylation by MEK. This compound is hypothesized to act upstream, leading to the activation of this pathway.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription CellularResponse Cellular Response (Proliferation, Differentiation) Transcription->CellularResponse Gene Expression GrowthFactor Growth Factor GrowthFactor->Receptor This compound This compound This compound->Ras Activates

Caption: MAPK/ERK signaling cascade showing the point of activation by this compound.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol for analyzing pERK activation.

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE (Protein Separation) quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (pERK, Total ERK, GAPDH) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis of pERK activation.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: A suitable cell line known to have a responsive ERK pathway (e.g., HeLa, A549, MCF-7).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • Loading Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: 10% polyacrylamide gels.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: PVDF membranes (0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-pERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Mouse anti-GAPDH (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Protocol Steps
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-16 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane into a 10% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system.

    • Confirm transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Wash the membrane with TBST.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-pERK1/2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Prepare the ECL substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Reprobing (for Total ERK and GAPDH):

    • After imaging for pERK, the membrane can be stripped using a mild stripping buffer.

    • Re-block the membrane and probe for Total ERK and then for GAPDH (loading control) following the same antibody incubation and detection steps.

Data Presentation

The chemiluminescent signals should be quantified using densitometry software (e.g., ImageJ). The pERK signal should be normalized to the Total ERK signal for each sample. The resulting ratio is then normalized to the vehicle control.

Table 1: Densitometric Analysis of pERK Activation by this compound

Treatment GroupConcentration (nM)pERK Signal (Arbitrary Units)Total ERK Signal (Arbitrary Units)pERK / Total ERK RatioFold Change (vs. Vehicle)
Vehicle Control015,230148,5000.1031.0
This compound128,950151,2000.1911.9
This compound1085,400149,8000.5705.5
This compound100165,300152,1001.08710.6
This compound1000170,100150,9001.12711.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note: High-Throughput Calcium Mobilization Assay for Screening S1PR1 Agonists using RP101442 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development.[1][2] As a key drug target for autoimmune diseases such as multiple sclerosis, the identification and characterization of novel S1PR1 modulators is of significant interest.[3] S1PR1 primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase.[4][5] However, by co-expressing S1PR1 with a promiscuous Gα subunit, such as Gα16 or a Gαq/i chimeric protein, the receptor can be functionally coupled to the Gq pathway, enabling the measurement of agonist-induced intracellular calcium mobilization.[6][7][8] This application note provides a detailed protocol for a fluorescent-based calcium mobilization assay to screen for S1PR1 agonists, using the potent and selective S1PR1 agonist RP101442 as a reference compound.[6][9]

Principle of the Assay

This assay utilizes a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, that is transiently or stably co-expressing human S1PR1 and a promiscuous G-protein (e.g., Gα16).[7][8][10] Activation of S1PR1 by an agonist, like this compound, leads to the activation of the co-expressed Gα16 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[7] The resulting transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that has been pre-loaded into the cells. The change in fluorescence intensity is directly proportional to the intracellular calcium concentration and serves as a readout for S1PR1 activation.[11][12][13]

Data Presentation

Table 1: Potency of this compound at S1P Receptors

CompoundTarget ReceptorAssay TypeCell LineEC50 (nM)Reference
This compoundS1PR1Not SpecifiedNot Specified2.6[6][9]
This compoundS1PR5Not SpecifiedNot Specified171[6][9]

Mandatory Visualizations

S1PR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum This compound This compound (Agonist) S1PR1 S1PR1 This compound->S1PR1 Binds G_protein Gα16/q (βγ) S1PR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ (Stored) IP3R->Ca_store Opens Ca_cytosol Increased Cytosolic Ca2+ Ca_store->Ca_cytosol Release Fluorescence Fluorescence (Signal) Ca_cytosol->Fluorescence Detected by Dye

Caption: S1PR1 signaling pathway for calcium mobilization.

Calcium_Assay_Workflow start Start cell_seeding 1. Seed S1PR1/Gα16 expressing cells in a 96-well plate start->cell_seeding incubation1 2. Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 dye_loading 3. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 4. Incubate for 1 hour (37°C or room temperature) dye_loading->incubation2 compound_addition 5. Add this compound (or test compounds) using a fluorescent plate reader incubation2->compound_addition read_plate 6. Measure fluorescence kinetically (e.g., FlexStation) compound_addition->read_plate data_analysis 7. Analyze data: Calculate EC50 values read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the calcium mobilization assay.

Experimental Protocols

Materials and Reagents

  • Cell Line: HEK293 or CHO-K1 cells stably or transiently co-expressing human S1PR1 and Gα16.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 for CHO-K1, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (if applicable).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Probenecid: (Optional, for cell lines like CHO that actively transport the dye out).

  • Plates: 96-well, black-walled, clear-bottom cell culture plates.

  • Instrumentation: A fluorescent plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation® 3 or similar).

Protocol

  • Cell Seeding: a. Culture the S1PR1/Gα16 co-expressing cells to ~80-90% confluency. b. Harvest the cells and resuspend them in the culture medium. c. Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. d. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Dye Loading: a. Prepare the dye loading solution. For Fluo-4 AM, dissolve it in DMSO and then dilute in Assay Buffer to a final concentration of 2-4 µM. The buffer may be supplemented with 2.5 mM probenecid if required. b. Aspirate the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 1 hour at 37°C or room temperature, protected from light.

  • Compound Preparation: a. Prepare a serial dilution of this compound (and any test compounds) in Assay Buffer. A typical concentration range for this compound would be from 1 pM to 10 µM. b. Prepare a "no compound" control (Assay Buffer only) and a "maximum stimulation" control (a high concentration of a known agonist).

  • Calcium Flux Measurement: a. Set up the fluorescent plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) kinetically. b. Program the instrument to add the compound solutions to the cell plate. c. A typical protocol involves: i. A baseline reading for 10-20 seconds. ii. Automated addition of 25 µL of the compound solution to each well. iii. Continuous reading for an additional 90-180 seconds to capture the peak calcium response.

  • Data Analysis: a. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that gives a response halfway between the baseline and maximum).

This application note provides a robust and high-throughput method for assessing the activation of S1PR1 by agonists like this compound. By coupling the typically Gi-linked S1PR1 to the Gq pathway through the co-expression of Gα16, a reliable calcium mobilization assay can be established. This assay is a valuable tool for the primary screening and pharmacological characterization of novel S1PR1 modulators in a drug discovery setting.

References

Troubleshooting & Optimization

Troubleshooting RP101442 solubility and stability in culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to the solubility and stability of the small molecule inhibitor RP101442 in cell culture media.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question 1: My this compound precipitated out of solution after I added it to my cell culture medium. What should I do?

Possible Causes and Solutions:

  • Exceeded Solubility Limit: The concentration of this compound in your final working solution may be too high for the aqueous environment of the cell culture medium.

    • Recommendation: Try lowering the final concentration of this compound in your experiment. It is also advisable to perform a pre-assay solubility check by preparing dilutions of the inhibitor in the assay buffer and allowing them to stand at the assay temperature for a duration equivalent to your experiment.[1] After this incubation, centrifuge the samples and measure the concentration of the supernatant to determine the actual soluble concentration.[1]

  • Solvent Choice: The solvent used for your stock solution may not be compatible with the culture medium, causing the compound to crash out upon dilution.

    • Recommendation: While DMSO is a common solvent, high final concentrations can be toxic to cells.[2] Ensure the final DMSO concentration in your culture medium is low (typically <0.5%). If solubility issues persist, consider using alternative solvents or co-solvent systems.

  • pH of the Medium: The solubility of some compounds is pH-dependent.[1][2]

    • Recommendation: Check the pH of your culture medium after adding this compound. If your inhibitor has ionizable groups, adjusting the pH of the buffer might improve its solubility.[1]

  • Visual Inspection: It is crucial to visually inspect the wells of your cell culture plate under a microscope after adding the inhibitor to check for any precipitation.[1]

Question 2: I am not observing the expected biological activity of this compound in my cell-based assay. Could this be a solubility or stability issue?

Possible Causes and Solutions:

  • Low Soluble Concentration: The actual concentration of soluble, active this compound in your assay may be lower than the nominal concentration due to poor solubility.[1]

    • Recommendation: Perform a solubility test as described above to determine the true soluble concentration of this compound in your specific culture medium and under your experimental conditions.

  • Compound Degradation: this compound may be unstable in the culture medium at 37°C over the time course of your experiment.[3]

    • Recommendation: Conduct a stability study to assess the half-life of this compound in your culture medium. This can be done by incubating the compound in the medium at 37°C and measuring its concentration at different time points using a suitable analytical method like HPLC-MS.[3]

  • Interaction with Media Components: Components in the culture medium, such as serum proteins, amino acids, or vitamins, could interact with and inactivate this compound.[3]

    • Recommendation: Test the stability of this compound in a simpler buffer system (e.g., PBS) to assess its inherent aqueous stability. You can also test its stability in media with and without serum to see if serum proteins have a stabilizing or destabilizing effect.[3] Some studies have shown that serum can have a significant impact on the activity and stability of compounds in cell culture.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my this compound stock solution?

A1: While DMSO is a common choice for dissolving hydrophobic small molecules, it's crucial to keep the final concentration in your cell culture low to avoid cytotoxicity.[2] If solubility remains an issue, other organic solvents like ethanol or dimethylformamide (DMF) can be considered, but their compatibility with your specific cell line must be verified.

Q2: How should I store my this compound stock solution?

A2: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.[2][3]

Q3: Can I use sonication or gentle heating to dissolve this compound?

A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[1] However, it is important to ensure that these methods do not degrade the compound. Always start with short durations and low heat and assess the integrity of the compound afterward.

Q4: How does serum in the culture medium affect this compound?

A4: Serum contains a complex mixture of proteins, lipids, and other molecules that can affect the solubility and stability of your compound.[4] Serum proteins can sometimes bind to small molecules, which may either increase their solubility or decrease their bioavailability. It is recommended to test the performance of this compound in both serum-containing and serum-free media if your experimental design allows.[1]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventMaximum Soluble Concentration (mM)
DMSO100
Ethanol25
PBS (pH 7.4)<0.1

Table 2: Hypothetical Stability of this compound (10 µM) in Culture Media at 37°C

Time (hours)% Remaining (DMEM + 10% FBS)% Remaining (Serum-Free DMEM)
0100100
69585
128870
247550
485525

Experimental Protocols

Protocol 1: Assessing the Kinetic Solubility of this compound in Culture Medium

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired culture medium in a 96-well plate. This will create a range of final compound concentrations.[2]

  • Incubation and Observation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours). Visually inspect the wells for any signs of precipitation.

  • Quantification (Optional): To quantify the soluble fraction, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of this compound using a suitable analytical method such as HPLC-UV.

Protocol 2: Assessing the Stability of this compound in Culture Medium

  • Prepare Working Solution: Prepare a solution of this compound in your culture medium at the final working concentration.

  • Initial Sample (T=0): Immediately take an aliquot of the working solution. This will serve as your time zero reference.

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Samples: At various time points (e.g., 6, 12, 24, 48 hours), take aliquots of the incubated solution.

  • Sample Processing: For each time point, process the sample to stop any further degradation. This may involve adding a cold organic solvent to precipitate proteins, followed by centrifugation.[2]

  • Analysis: Analyze the supernatant from each time point using a validated analytical method (e.g., HPLC-MS) to determine the concentration of the parent compound.

  • Data Analysis: Compare the peak area of this compound in the incubated samples to the T=0 sample to determine the percentage of the compound remaining over time.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_stock Prepare 10 mM This compound Stock in DMSO serial_dilute Serial Dilute in DMSO prep_stock->serial_dilute add_to_media Add to Culture Medium (Final Conc.) serial_dilute->add_to_media add_to_cells Add to Cells add_to_media->add_to_cells check_precipitate Check for Precipitation add_to_media->check_precipitate incubate Incubate at 37°C add_to_cells->incubate measure_activity Measure Biological Activity incubate->measure_activity check_stability Assess Stability (HPLC-MS) incubate->check_stability

Caption: Experimental workflow for preparing and testing this compound in cell culture.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription_factor Transcription Factor mtor->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_response cell_response gene_expression->cell_response Cellular Response (e.g., Proliferation, Survival) This compound This compound This compound->receptor ligand Ligand ligand->receptor

References

Optimizing RP101442 concentration for in vitro experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vitro concentration of RP101442.

Disclaimer

This compound is a novel selective antagonist of the P2X3 receptor, a key player in chronic pain signaling. The information provided here is for research use only and is based on preliminary data and general principles of in vitro pharmacology. Optimal conditions should be determined empirically for each specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X3 receptor. The P2X3 receptor is an ATP-gated ion channel primarily expressed on nociceptive sensory neurons. By blocking the binding of ATP to the P2X3 receptor, this compound inhibits the initiation and transmission of pain signals.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial experiments, a wide concentration range is recommended to determine the optimal dose-response. A common starting point is to perform serial dilutions from 1 nM to 10 µM.[1][2] The potency of this compound can vary depending on the cell type and assay conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically provided as a lyophilized powder. For stock solutions, we recommend dissolving the compound in a suitable solvent like DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in fresh culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in your assay is kept low, ideally below 0.1%, to avoid solvent-induced artifacts.[3]

Q4: What are the appropriate controls for experiments with this compound?

A4: It is crucial to include the following controls in your experiments:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to ensure that any observed effects are due to the compound and not the solvent.[3][4]

  • Untreated Control: Cells that have not been treated with either this compound or the vehicle.

  • Positive Control: A known agonist of the P2X3 receptor (e.g., α,β-methylene ATP) to confirm that the receptor is functional in your experimental system.

  • Negative Control: If available, a structurally similar but inactive analog of this compound can be used to demonstrate on-target effects.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Cell line does not express functional P2X3 receptors.Verify P2X3 receptor expression at the mRNA and protein level (e.g., RT-qPCR, Western blot, or immunofluorescence).
This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM).[5]
Drug instability in the working solution.Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.[5]
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.[5]
Edge effects in the microplate due to evaporation.Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[5]
Inaccurate pipetting.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[5]
Vehicle control shows a biological effect The final concentration of the solvent (e.g., DMSO) is too high.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all wells have the same final solvent concentration.[3]
Inconsistent results between experiments Variation in cell passage number or confluency.Use cells within a consistent passage number range and seed at a consistent density.
Degradation of this compound stock solution.Use fresh aliquots of the stock solution for each experiment and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various assays. These values should be used as a reference, and the optimal concentration should be determined empirically for your specific experimental system.

Table 1: In Vitro Potency of this compound

Assay Type Cell Line Parameter Value
Calcium Flux AssayHEK293 expressing human P2X3IC5015 nM
Electrophysiology (Patch Clamp)Primary Dorsal Root Ganglion (DRG) NeuronsIC5025 nM
ATP-induced Cytokine ReleaseU937 cellsIC5050 nM

Table 2: In Vitro Selectivity Profile of this compound

Receptor Assay Type IC50 / % Inhibition @ 10 µM
P2X1Calcium Flux> 10 µM
P2X2/3Calcium Flux150 nM
P2X4Calcium Flux> 10 µM
P2X7Calcium Flux> 10 µM

Table 3: Cytotoxicity Profile of this compound

Cell Line Incubation Time Assay CC50
HEK29348 hoursMTT> 50 µM
Primary DRG Neurons72 hoursLDH Release> 50 µM
HepG248 hoursCellTiter-Glo> 50 µM

Experimental Protocols

Protocol 1: Determination of IC50 using a Calcium Flux Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against P2X3 receptors expressed in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing human P2X3 receptors

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (10 mM in DMSO)

  • P2X3 receptor agonist (e.g., α,β-methylene ATP)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed the P2X3-expressing HEK293 cells into 96-well black, clear-bottom plates at an optimal density and incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration) and a no-compound control.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the prepared this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time.

  • Agonist Injection: After establishing a baseline fluorescence reading, inject the P2X3 agonist (at its EC80 concentration) into the wells and continue recording the fluorescence signal.

  • Data Analysis: Calculate the percentage inhibition for each concentration of this compound relative to the control wells. Plot the percentage inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using an MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Culture medium

  • 96-well clear plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add the this compound dilutions. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Activates This compound This compound This compound->P2X3 Inhibits Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens Channel Neuron_Depolarization Neuronal Depolarization Ca_ion->Neuron_Depolarization Pain_Signal Pain Signal Transmission Neuron_Depolarization->Pain_Signal experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response Determination cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (10 mM in DMSO) serial_dilution Perform Serial Dilutions (e.g., 1 nM to 10 µM) stock_prep->serial_dilution cell_culture Culture and Seed Target Cells treatment Treat Cells with this compound and Controls cell_culture->treatment serial_dilution->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Functional Assay (e.g., Calcium Flux) incubation->assay data_acquisition Acquire Data (e.g., Fluorescence) assay->data_acquisition calculation Calculate % Inhibition data_acquisition->calculation ic50_determination Determine IC50 calculation->ic50_determination

References

Technical Support Center: Mitigating Potential Off-Target Effects of RP101442

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, characterizing, and mitigating potential off-target effects of the hypothetical kinase inhibitor, RP101442. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical evaluation of novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for inhibitors like this compound?

Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?

Several signs may suggest that the observed cellular phenotype is due to off-target activities of this compound:

  • Inconsistency with other inhibitors: A structurally different inhibitor targeting the same primary kinase should ideally produce a similar phenotype. Discrepancies can point towards off-target effects of one or both compounds.[1]

  • Discrepancy with genetic validation: If the phenotype observed with this compound is not replicated by genetic knockdown or knockout (e.g., using CRISPR-Cas9) of the intended target, off-target effects are a likely cause.[1]

  • Unexplained cellular toxicity: Cell death or other adverse effects at concentrations close to the on-target IC50 value may indicate binding to other essential cellular proteins.

  • Activation of unexpected signaling pathways: Observing the modulation of pathways not known to be downstream of the intended target warrants investigation into off-target interactions.

Q3: What strategies can I employ to minimize the off-target effects of this compound?

A multi-pronged approach is recommended to mitigate off-target effects:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[1]

  • Orthogonal Validation: Confirm key findings using alternative methods, such as structurally distinct inhibitors or genetic approaches, to ensure the observed phenotype is genuinely linked to the intended target.[1]

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target within the cellular context at the concentrations used in your assays.[1]

  • Proteome-Wide Profiling: Employ unbiased techniques to identify the full spectrum of cellular targets for this compound.[1]

Troubleshooting Guides

Guide 1: Investigating a Discrepancy Between this compound and Genetic Knockdown Phenotypes

If the phenotype observed with this compound treatment does not match the phenotype from CRISPR-Cas9 mediated knockout of the target kinase, follow these steps:

  • Confirm Target Knockdown: Ensure that the CRISPR-Cas9 editing was successful and resulted in a significant reduction or complete loss of the target protein expression via Western Blot or qPCR.

  • Evaluate this compound Specificity: Perform a comprehensive kinase selectivity screen to identify potential off-targets of this compound.

  • Dose Titration of this compound: Re-evaluate the phenotype using a range of this compound concentrations. It is possible that the initial concentration used was too high, leading to off-target engagement.

  • Rescue Experiment: In the knockout cells, express a version of the target kinase that is resistant to this compound. If the original phenotype is restored, it suggests the effect is on-target.

Guide 2: Addressing Unexpected Cellular Toxicity

If you observe significant cytotoxicity at or near the effective concentration of this compound:

  • Determine the Therapeutic Window: Carefully titrate this compound to determine the concentration range that inhibits the target without causing significant cell death.

  • Off-Target Profiling: Use techniques like chemical proteomics to identify potential off-target proteins that could be mediating the toxic effects.

  • Structure-Activity Relationship (SAR) Analysis: If available, test analogs of this compound to see if the toxicity can be dissociated from the on-target activity.

  • Cellular Health Assays: Employ a panel of assays to understand the nature of the toxicity (e.g., apoptosis, necrosis, cell cycle arrest).

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000
Off-Target Kinase E>10,000>1000

Table 2: Comparison of Cellular Phenotypes

Experimental ConditionObserved PhenotypeInterpretation
This compound (100 nM)50% reduction in cell migrationOn-target or off-target effect
Target Kinase A Knockout45% reduction in cell migrationPhenotype is likely on-target
This compound (1 µM)90% reduction in cell migration and significant cell deathHigh concentration may induce off-target effects leading to toxicity
Structurally Different Inhibitor for Target Kinase A (200 nM)55% reduction in cell migrationConfirms on-target effect

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its intended target in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, increasing its resistance to thermal denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western Blot or other protein detection methods.[1]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve in the presence of the inhibitor indicates target engagement.[1]

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[1]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest. If the plasmid contains a selection marker, select for transfected cells.[1]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[1]

  • Validation of Knockout: Screen the isolated clones for the absence of the target protein by Western Blot and confirm the genomic edit by sequencing.

  • Phenotypic Analysis: Perform the relevant cellular assays on the validated knockout clones and compare the results to those obtained with this compound treatment.

Mandatory Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound TargetKinase Target Kinase A This compound->TargetKinase Inhibition OffTargetKinase Off-Target Kinase B This compound->OffTargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation Phenotype Desired Cellular Phenotype Substrate->Phenotype Signaling Cascade OffTargetSubstrate Unintended Substrate OffTargetKinase->OffTargetSubstrate Phosphorylation SideEffect Undesired Side Effect OffTargetSubstrate->SideEffect Signaling Cascade

Caption: On-target vs. potential off-target signaling of this compound.

Start Start: Observe Phenotype with this compound ConfirmTarget Confirm On-Target Engagement (e.g., CETSA) Start->ConfirmTarget GeneticValidation Genetic Validation (e.g., CRISPR Knockout) ConfirmTarget->GeneticValidation ComparePhenotypes Compare Phenotypes GeneticValidation->ComparePhenotypes OnTarget Conclusion: Phenotype is On-Target ComparePhenotypes->OnTarget Phenotypes Match OffTarget Conclusion: Phenotype is Off-Target or Mixed ComparePhenotypes->OffTarget Phenotypes Differ Profiling Perform Off-Target Profiling (e.g., Kinase Screen) OffTarget->Profiling Optimize Optimize Inhibitor or Experimental Conditions Profiling->Optimize

Caption: Workflow for validating the on-target effects of this compound.

References

Technical Support Center: Addressing Inconsistent Results in RP101442 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using RP101442 and encountering inconsistencies in their dose-response curve experiments. This guide provides troubleshooting advice and frequently asked questions to help you identify and resolve common issues.

Troubleshooting Guides

Inconsistent dose-response curves for this compound can manifest in several ways, including high variability between replicates, shifts in IC50 values, and incomplete curves. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
High Variability Between Replicates - Inconsistent cell plating or seeding density.- Pipetting errors or inaccurate dilutions.- Edge effects in microplates.[1]- Incomplete mixing of reagents.[1]- Ensure a homogenous cell suspension and use a consistent cell number for plating.- Calibrate pipettes regularly and perform serial dilutions carefully.- Avoid using the outer wells of the microplate or fill them with a buffer to minimize evaporation.[1]- Thoroughly mix all reagents, including this compound dilutions, before adding them to the assay plate.[1]
Shallow or Steep Dose-Response Curve Slope - The mechanism of action of this compound may involve complex kinetics.- The concentration range of this compound may be too narrow or too wide.- Issues with the assay detection system.- Review the literature for the expected Hill slope of similar compounds.- Perform a wider range of dilutions to capture the full sigmoidal curve.- Ensure the detection reader is calibrated and the signal is within the linear range of the instrument.
Significant Shift in IC50 Value - Variation in enzyme or substrate concentration in biochemical assays.[1]- Differences in cell line passage number, health, or density.[1]- Inconsistent incubation times, especially for time-dependent inhibitors.[2]- Batch-to-batch variability of this compound.- Use consistent concentrations of all reagents as established in the protocol.[1]- Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase.[1]- Standardize the incubation time for all experiments.- If possible, use the same batch of this compound for a series of experiments.
Incomplete Inhibition at High Concentrations - Solubility issues with this compound at higher concentrations.- Presence of contaminating or competing substances in the assay.- Off-target effects of this compound.[1]- High turnover rate of the target protein.[1]- Check the solubility of this compound in the assay medium and consider using a different solvent if necessary.- Ensure the purity of all reagents and use high-quality assay components.- Consider performing target engagement assays to confirm the interaction of this compound with its intended target.- For targets with high turnover, a shorter assay duration may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific details for this compound are not publicly available, it is classified as a kinase inhibitor. Kinase inhibitors typically function by blocking the activity of one or more protein kinases, which are key regulators of cellular signaling pathways.[3][4] The specific kinase(s) targeted by this compound would determine its precise mechanism of action and cellular effects.

Q2: How can I determine the optimal concentration range for my this compound dose-response experiments?

A2: To determine the optimal concentration range, a preliminary experiment using a broad range of this compound concentrations (e.g., from nanomolar to micromolar) is recommended. This will help identify the concentration range where the biological response is most sensitive to changes in the inhibitor concentration, allowing you to select a more focused range for subsequent, more detailed experiments.[5]

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: Generally, kinase inhibitors are dissolved in a high-quality solvent like DMSO to create a concentrated stock solution. It is crucial to minimize the final DMSO concentration in your experimental setup to avoid solvent-induced toxicity, typically keeping it below 0.5%.[6] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q4: My dose-response curve is not a classic sigmoidal shape. What could this indicate?

A4: A non-sigmoidal dose-response curve can indicate several possibilities, including off-target effects, compound toxicity at higher concentrations, or complex biological responses.[7][8] It is also possible that the chosen model for curve fitting is not appropriate for the observed data.[7] Careful observation of the cells under a microscope at each concentration can help identify signs of toxicity.

Experimental Protocols

Standard Dose-Response Assay for this compound in Cell Culture

This protocol provides a general framework for assessing the dose-response of this compound in a cell-based assay.

  • Cell Plating:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count the cells and adjust the density to the desired concentration.

    • Plate the cells in a 96-well microplate at the predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Treatment:

    • Remove the old medium from the plated cells.

    • Add the prepared this compound dilutions and the vehicle control (medium with the same final DMSO concentration) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • After the incubation period, perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen assay.

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[9]

Visualizations

G Troubleshooting Workflow for Inconsistent Dose-Response Curves start Inconsistent Dose-Response Curve Observed check_variability High Variability Between Replicates? start->check_variability check_ic50 IC50 Shift or Inconsistent? check_variability->check_ic50 No solution_variability Review Plating Technique Calibrate Pipettes Avoid Edge Effects Ensure Proper Mixing check_variability->solution_variability Yes check_slope Abnormal Curve Slope? check_ic50->check_slope No solution_ic50 Standardize Reagent Concentrations Control Cell Health & Passage Fix Incubation Time Verify Compound Integrity check_ic50->solution_ic50 Yes check_inhibition Incomplete Inhibition? check_slope->check_inhibition No solution_slope Widen Concentration Range Check Assay Detection System Evaluate Kinetic Complexity check_slope->solution_slope Yes solution_inhibition Verify Compound Solubility Check for Contaminants Assess Off-Target Effects Consider Target Turnover check_inhibition->solution_inhibition Yes end_node Consistent Dose-Response Curve Achieved check_inhibition->end_node No solution_variability->end_node solution_ic50->end_node solution_slope->end_node solution_inhibition->end_node G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) target_kinase Target Kinase receptor->target_kinase Activates downstream_effector Downstream Effector (e.g., MAPK, Akt) target_kinase->downstream_effector Phosphorylates transcription_factor Transcription Factor downstream_effector->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation, Survival) gene_expression->cellular_response This compound This compound This compound->target_kinase Inhibits

References

Managing potential cytotoxicity of RP101442 at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential cytotoxicity associated with the experimental compound RP101442, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels primarily expressed on afferent neurons and are implicated in nociception. By blocking these receptors, this compound is being studied for its potential in treating chronic pain and airways hyperreactivity.[1]

Q2: I am observing significant cytotoxicity at concentrations where I expect to see a therapeutic effect. Is this expected?

A2: While this compound is designed for a specific target, high concentrations can sometimes lead to off-target effects or compound-specific toxicities that result in decreased cell viability.[2][3] It is crucial to differentiate between on-target and off-target cytotoxicity. Consider performing target engagement assays and rescue experiments to confirm the observed cytotoxicity is related to the intended mechanism of action.

Q3: My results are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results in cytotoxicity assays can stem from several factors, including variability in cell seeding density, passage number, and overall cell health.[4] Ensure you are using cells within a consistent passage number range and that they have high viability (>95%) before seeding.[4] Pipetting errors and inconsistent incubation times can also contribute to variability.[5][6][7]

Q4: Could the solvent for this compound be contributing to the observed cytotoxicity?

A4: Yes, the solvent used to dissolve this compound, such as DMSO, can be toxic to cells, especially at higher concentrations.[3][8][9] It is recommended to keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%, and to include a vehicle-only control in your experiments to assess solvent toxicity.[3][9]

Q5: How can I be sure that this compound is stable in my cell culture medium?

A5: The stability of a compound in culture medium can impact experimental outcomes.[2] It is advisable to consult the manufacturer's data sheet for information on the stability of this compound in aqueous solutions and under standard cell culture conditions.[2][3] If stability is a concern, consider preparing fresh dilutions for each experiment.[3]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at High Concentrations

If you observe a sharp decrease in cell viability at high concentrations of this compound, consider the following troubleshooting steps:

  • Visual Inspection for Precipitation: High concentrations of small molecules can sometimes lead to precipitation in the culture medium, which can cause cytotoxicity or interfere with assay readings.[4][10] Visually inspect the wells of your culture plate under a microscope for any signs of compound precipitation.

  • Solubility Assessment: Determine the solubility of this compound in your specific cell culture medium. If solubility is an issue, you may need to adjust the solvent or sonicate the stock solution to aid dissolution.[10]

  • Assay Interference Check: To rule out direct interference of this compound with your cytotoxicity assay, run a cell-free control. This involves adding the compound to the assay reagents in the absence of cells and measuring the signal.[4]

Issue 2: Bell-Shaped Dose-Response Curve

A bell-shaped dose-response curve, where cytotoxicity decreases at the highest concentrations, can be counterintuitive. Here are some potential explanations and troubleshooting steps:

  • Compound Precipitation: As mentioned above, precipitation at high concentrations can reduce the effective concentration of the compound in solution, leading to an apparent decrease in cytotoxicity.[4]

  • Assay Interference: At high concentrations, the compound might directly interfere with the assay chemistry, leading to a false signal.[4] For example, a reducing compound could directly reduce the MTT reagent, giving a false "viability" signal.[4]

  • Induction of Pro-Survival Pathways: High concentrations of a compound can sometimes trigger secondary cellular stress responses that activate pro-survival pathways, counteracting the cytotoxic effect.

Data Presentation

Table 1: this compound Cytotoxicity Profile in Different Cell Lines (Hypothetical Data)

Cell LineAssay TypeIncubation Time (hrs)IC50 (µM)Max. Cytotoxicity (%)
HEK293MTT4875.285
SH-SY5YLDH Release4892.878
A549CellTiter-Glo®24110.565

Table 2: Effect of Solvent (DMSO) Concentration on Cell Viability (Hypothetical Data)

Cell LineDMSO Concentration (%)Cell Viability (%)
HEK2930.198.5
HEK2930.592.1
HEK2931.080.3
SH-SY5Y0.199.2
SH-SY5Y0.595.4
SH-SY5Y1.085.7

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a method to assess the effect of a compound on cell metabolic activity.[4]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours (or until cells adhere and reach desired confluency).[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[4]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL.[5] Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Convert absorbance values to a percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[4]

Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.[4]

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[4]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[4]

  • Readout: Measure the luminescence using a microplate reader.[4]

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Dilutions incubate_24h->prepare_dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound incubate_exposure Incubate for Exposure Period add_compound->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent incubate_exposure->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay readout Measure Signal incubate_assay->readout analyze_data Analyze Data & Determine IC50 readout->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome This compound High Concentration This compound off_target Off-Target Effects This compound->off_target stress Cellular Stress This compound->stress apoptosis Apoptosis off_target->apoptosis stress->apoptosis necrosis Necrosis stress->necrosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity necrosis->cytotoxicity

Caption: Putative pathways of this compound-induced cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed check_precipitation Visually Inspect for Precipitation start->check_precipitation precipitation_yes Precipitation Observed check_precipitation->precipitation_yes Yes precipitation_no No Precipitation check_precipitation->precipitation_no No improve_solubility Improve Solubility (e.g., Sonication) precipitation_yes->improve_solubility check_solvent_toxicity Review Solvent Concentration precipitation_no->check_solvent_toxicity solvent_high Solvent > 0.5% check_solvent_toxicity->solvent_high High solvent_ok Solvent ≤ 0.5% check_solvent_toxicity->solvent_ok OK reduce_solvent Reduce Solvent Concentration solvent_high->reduce_solvent check_off_target Consider Off-Target Effects solvent_ok->check_off_target

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: RP101442 (Imatinib Mesylate)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only and is based on the publicly available data for Imatinib Mesylate, used here as a proxy for RP101442. Researchers should always consult the official product documentation and safety data sheet (SDS) provided by the manufacturer for specific handling and storage instructions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored under controlled conditions to prevent degradation. It is crucial to keep the compound in a tightly sealed container to protect it from moisture.[1][2][3]

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled in a well-ventilated area.[4] Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, should be worn to avoid skin and eye contact.[4][5] Avoid the formation of dust and aerosols during handling.[4][5]

Q3: What is the stability of this compound in different solvents and conditions?

A3: this compound exhibits good stability under various conditions. It is relatively stable at different pH levels and has shown good thermal stability with minimal degradation at 40°C for at least a week.[6] The compound is also stable in high humidity environments.[6] For experimental use, stock solutions are typically prepared in methanol or DMSO and can be stored at -80°C for extended periods.[6][7]

Q4: What are the known incompatibilities for this compound?

A4: this compound should not be stored with strong oxidizing agents.[8] It is also advisable to avoid strong acids and alkalis.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected experimental results or loss of compound activity. Improper storage leading to degradation.Verify that the compound has been stored according to the recommended conditions (see table below). If degradation is suspected, it is advisable to use a fresh vial of the compound for subsequent experiments.
Contamination of stock solution.Ensure that sterile techniques were used when preparing and accessing stock solutions. Prepare fresh solutions if contamination is suspected.
Multiple freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.[9]
Difficulty dissolving the compound. Incorrect solvent or concentration.Consult the manufacturer's datasheet for recommended solvents. Sonication may aid in dissolving the compound. For aqueous solutions, adjusting the pH may be necessary.
Compound has precipitated out of solution.This can occur if the solution is stored at a low temperature where the solvent's capacity to keep the compound dissolved is reduced. Gently warm the solution and vortex to redissolve. If precipitation persists, a new solution may need to be prepared.
Visible changes in the physical appearance of the solid compound (e.g., color change, clumping). Absorption of moisture or degradation.Do not use the compound if its physical appearance has changed. This could indicate degradation or contamination, which will affect experimental outcomes.[10]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound (Imatinib Mesylate)

FormTemperatureAtmosphereLightMoisture
Solid (Powder) 20°C to 25°C (68°F to 77°F)[1][2]DryProtect from light[11]Keep container tightly closed to protect from moisture[1][2][3]
In Solvent (e.g., DMSO, Methanol) -20°C for short-term (1 month)[7]Sealed containerN/AAway from moisture[7]
-80°C for long-term (6 months)[7]Sealed containerN/AAway from moisture[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, light-protecting vials and store at -80°C.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell-Based Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation A Equilibrate this compound to Room Temperature B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot and Store at -80°C D->E F Thaw Aliquot of 10 mM Stock Solution E->F For Experiment G Prepare Working Solution in Cell Culture Media F->G H Treat Cells G->H

Caption: Workflow for preparing this compound stock and working solutions for experiments.

signaling_pathway Simplified Signaling Pathway of this compound (Imatinib) in CML cluster_pathway BCR-ABL Signaling BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation This compound This compound (Imatinib) This compound->BCR_ABL Inhibits

Caption: this compound (Imatinib) inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.

References

Technical Support Center: Optimizing Incubation Time for RP101442 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time for the novel small molecule inhibitor, RP101442, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For a novel inhibitor like this compound, it is advisable to start with a concentration range that brackets its IC50 (half-maximal inhibitory concentration) value, if known from biochemical assays. If the IC50 is unknown, a broad concentration range from 0.01 µM to 100 µM is recommended to determine the effective concentration in your specific cell line.[1]

Q2: What is a typical initial incubation time to test for this compound efficacy?

A2: A common starting point for initial experiments with small molecule inhibitors is a 24 to 72-hour incubation period.[2][3] This duration is often sufficient to observe effects on cell viability, proliferation, or downstream signaling pathways.[2] However, for more immediate effects on protein phosphorylation or kinase activity, shorter incubation times of 4 to 12 hours may be sufficient.[2]

Q3: How do I determine the optimal incubation time for this compound in my specific cell line?

A3: The optimal incubation time is cell-line and endpoint-dependent. A time-course experiment is the most effective method to determine this.[4] This involves treating your cells with a fixed concentration of this compound (e.g., a concentration around the expected IC50) and evaluating your endpoint of interest at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[3]

Q4: Should I change the media with fresh this compound during a long incubation period?

A4: For long incubation periods (e.g., beyond 48-72 hours), the stability of the compound in the culture medium can become a factor. It is advisable to check the stability of this compound in your specific cell culture medium. If the compound is found to be unstable, replenishing the medium with a fresh inhibitor may be necessary to maintain a consistent concentration.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Incubation time is too short.Perform a time-course experiment with longer incubation times (e.g., up to 72 or 96 hours).[6]
This compound concentration is too low.Perform a dose-response experiment with a wider and higher concentration range.[2]
The cell line is resistant to this compound.Confirm the expression of the target protein in your cell line (e.g., via Western blot or qPCR). Consider using a different cell line known to be sensitive to similar inhibitors.[2]
This compound has degraded.Prepare fresh stock solutions of this compound for each experiment and store them properly as recommended by the manufacturer.[1]
High levels of cell death observed This compound concentration is too high.Perform a dose-response curve to identify a less toxic, effective concentration.[1]
Prolonged exposure to this compound.Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[1]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1]
High variability between replicate wells Uneven cell seeding.Ensure you have a single-cell suspension before seeding and use a calibrated pipette.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[4]
Inaccurate pipetting.Calibrate your pipettes and ensure proper pipetting technique.

Data Presentation

Table 1: Hypothetical Effect of this compound on Cell Viability (%)

This table illustrates how to present data from a time-course and dose-response experiment.

Incubation Time (Hours) Vehicle Control This compound (0.1 µM) This compound (1 µM) This compound (10 µM) This compound (100 µM)
24 100%98 ± 4.5%85 ± 5.1%62 ± 3.8%41 ± 4.2%
48 100%95 ± 3.9%72 ± 4.2%45 ± 3.5%22 ± 3.1%
72 100%88 ± 4.1%55 ± 3.7%28 ± 2.9%10 ± 2.5%

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Protocol: Determining Optimal Incubation Time and IC50 of this compound using a Cell Viability Assay

This protocol outlines a combined time-course and dose-response experiment to determine the optimal incubation period and the IC50 value of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).[1] c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: a. Incubate the plates for different exposure times (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay: a. At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).[7] c. Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Subtract the background reading from all wells. b. Normalize the readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration for each incubation time to generate dose-response curves and determine the IC50 value for each time point.[1]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 DownstreamEffector Downstream Effector Kinase2->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor This compound This compound This compound->Kinase2 GeneExpression Gene Expression TranscriptionFactor->GeneExpression ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor

Caption: Generic signaling pathway for this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate Incubate24h Incubate 24h CellSeeding->Incubate24h PrepareDilutions Prepare this compound Serial Dilutions Incubate24h->PrepareDilutions AddTreatment Add Treatment to Cells PrepareDilutions->AddTreatment IncubateXh Incubate for 24, 48, 72 hours AddTreatment->IncubateXh ViabilityAssay Perform Cell Viability Assay IncubateXh->ViabilityAssay DataAnalysis Analyze Data & Determine IC50 ViabilityAssay->DataAnalysis

Caption: Experimental workflow for optimizing incubation time.

G Start Start Experiment ObserveEffect Observe Expected Effect? Start->ObserveEffect CheckToxicity High Cell Toxicity? ObserveEffect->CheckToxicity No Success Experiment Optimized ObserveEffect->Success Yes CheckConcentration Concentration Too Low? CheckTime Incubation Time Too Short? CheckConcentration->CheckTime No IncreaseConcentration Increase Concentration CheckConcentration->IncreaseConcentration Yes IncreaseTime Increase Incubation Time CheckTime->IncreaseTime Yes CheckResistance Cell Line Resistant? CheckTime->CheckResistance No CheckToxicity->CheckConcentration No DecreaseConcentration Decrease Concentration CheckToxicity->DecreaseConcentration Yes IncreaseConcentration->ObserveEffect IncreaseTime->ObserveEffect DecreaseConcentration->ObserveEffect DecreaseTime Decrease Incubation Time CheckResistance->Success No (Re-evaluate) ChangeCellLine Use Different Cell Line CheckResistance->ChangeCellLine Yes

Caption: Troubleshooting decision tree for experiments.

References

How to control for vehicle effects in RP101442 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RP101442 Experiments

Controlling for Vehicle Effects in this compound Experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule this compound. The focus is on understanding and controlling for the effects of the vehicle used to dissolve and deliver this compound in in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a "vehicle" and why is it necessary for experiments with this compound?

A vehicle is an inert solvent or carrier used to dissolve a compound of interest, like this compound, for administration in an experiment.[1] Small molecule drugs are often not readily soluble in aqueous solutions like cell culture media or saline.[2] Therefore, a vehicle is required to create a homogenous stock solution that can be accurately diluted to the desired final concentration for treating cells or animals.[3] Common vehicles for in vitro experiments include dimethyl sulfoxide (DMSO) and ethanol.[4]

Q2: What are "vehicle effects" and how can they impact my data?

Vehicle effects are any biological consequences caused by the solvent itself, independent of the dissolved compound.[5] These effects can confound experimental results by causing changes in cell viability, gene expression, or signaling pathways that could be mistakenly attributed to this compound.[5][6] For example, DMSO is known to be cytotoxic at higher concentrations and can influence cell signaling.[5] It's crucial to distinguish the effects of the drug from the effects of the vehicle to ensure accurate data interpretation.[4]

Q3: How do I choose the right vehicle for this compound?

The ideal vehicle should effectively dissolve this compound at a high concentration while having minimal biological effects at the final working concentration. The choice of vehicle can also depend on the experimental model, with different vehicles often used for in vitro versus in vivo studies.[4] For in vitro work, high-purity, sterile-filtered DMSO is a common first choice due to its ability to dissolve a wide range of compounds.[5]

Q4: What is a vehicle control, and why is it essential?

A vehicle control is a crucial experimental group that is treated with the same volume and concentration of the vehicle as the experimental groups, but without the dissolved this compound.[3][5] This control allows you to isolate and understand the effects of the vehicle alone.[7] By comparing the results of the this compound-treated group to the vehicle control group, you can confidently attribute the observed biological changes to the action of this compound.[4]

Q5: What is the maximum recommended concentration of DMSO for in vitro experiments?

While the tolerance to DMSO can vary between cell lines, a general guideline is to keep the final concentration in the cell culture media at or below 0.1% to minimize off-target effects.[6] For some less sensitive cell lines, concentrations up to 0.5% may be acceptable, but this should be determined empirically.[4] It is critical to perform a vehicle dose-response experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cytotoxicity in the vehicle control group. The final vehicle concentration is too high for your cell line.[5]Perform a dose-response curve for the vehicle alone to determine the highest concentration that maintains at least 95% cell viability.[5] Ensure your calculations for dilutions are correct.
The vehicle has degraded or is contaminated.Use a fresh, high-purity, sterile-filtered stock of the vehicle. Avoid multiple freeze-thaw cycles of the vehicle stock.[4]
High variability between vehicle control replicates. Inconsistent preparation of the vehicle control solution.Prepare a single batch of vehicle-containing media for all relevant wells to ensure consistency.[4]
Uneven distribution of the vehicle in the wells.After adding the vehicle to the media in each well, gently swirl the plate to ensure thorough mixing.[4]
"Edge effects" due to evaporation in multi-well plates.Avoid using the outermost wells of the plate for your experimental groups. Fill these wells with sterile media or PBS to maintain humidity.[4]
The effect of this compound is not different from the vehicle control. The vehicle itself is masking or mimicking the effect of this compound.Review the literature for known effects of your vehicle on the pathway you are studying. Consider testing an alternative vehicle if possible.
The concentration of this compound is too low to elicit a response above any vehicle-induced background.Perform a dose-response experiment with this compound to determine an optimal concentration.
This compound is not stable or soluble in the chosen vehicle at the prepared concentration.Visually inspect the stock solution for any precipitation.[6] You may need to prepare fresh stock solutions for each experiment.[3]

Experimental Protocols

Protocol: Determining Vehicle Tolerance in a Cell-Based Assay

This protocol describes how to determine the maximum tolerable concentration of a vehicle (e.g., DMSO) for your cell line using a cell viability assay like MTT.

  • Cell Plating: Seed your cells in a 96-well plate at the density that will be used for your main experiments. Allow the cells to adhere and recover for 24 hours.

  • Prepare Vehicle Dilutions: Prepare a series of dilutions of your vehicle (e.g., DMSO) in complete cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Also, include a "medium-only" control (0% vehicle).[6]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations. Include at least 3-6 replicates for each concentration.[6]

  • Incubation: Incubate the cells for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).[6]

  • Viability Assay: Assess cell viability using a standard method such as MTT, WST-1, or AlamarBlue.[6]

  • Data Analysis: Normalize the results to the "medium-only" control, which is set to 100% viability. The highest vehicle concentration that results in ≥95% viability is generally considered safe for your subsequent experiments.[5]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis plate Seed cells in multi-well plate untreated Untreated Control (Media Only) plate->untreated Add Treatments vehicle Vehicle Control (e.g., 0.1% DMSO) plate->vehicle Add Treatments This compound This compound Treatment (in 0.1% DMSO) plate->this compound Add Treatments assay Perform Assay (e.g., Viability, Gene Expression) untreated->assay Incubate vehicle->assay Incubate This compound->assay Incubate analysis Data Normalization and Comparison assay->analysis

Caption: Experimental workflow for controlling vehicle effects.

signaling_pathway receptor Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B (Target of this compound) kinaseA->kinaseB transcription_factor Transcription Factor kinaseB->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->kinaseB vehicle Vehicle (e.g., DMSO) Potential Off-Target Effect vehicle->kinaseA

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_logic cluster_toxicity Toxicity Check cluster_activity Activity Check start Unexpected result in vehicle control? toxicity_check Is there high cell death? start->toxicity_check Yes proceed Proceed with experiment using optimized vehicle concentration. start->proceed No reduce_conc Lower vehicle concentration and re-test. toxicity_check->reduce_conc Yes activity_check Is there unexpected signaling activity? toxicity_check->activity_check No reduce_conc->toxicity_check check_reagents Check for vehicle contamination/degradation. reduce_conc->check_reagents lit_review Review literature for known vehicle off-target effects. activity_check->lit_review Yes activity_check->proceed No alt_vehicle Consider alternative vehicle. lit_review->alt_vehicle

Caption: Troubleshooting logic for vehicle control issues.

References

Technical Support Center: S1PR1 Agonist Studies & Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during S1PR1 agonist studies, with a primary focus on avoiding and characterizing receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is S1PR1 receptor desensitization?

A1: S1PR1 desensitization is a process where the receptor's response to an agonist diminishes over time with continuous or repeated exposure. This is a crucial physiological mechanism to prevent overstimulation of signaling pathways.[1][2] The primary mechanisms involve:

  • Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the S1PR1 intracellular domains by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).

  • β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[3]

  • Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization from the cell surface into endosomes via a clathrin-mediated pathway.[4]

  • Downregulation: Prolonged agonist exposure can lead to the degradation of internalized receptors, resulting in a lower total number of receptors available for signaling.[2]

Q2: How does S1PR1 desensitization impact my experimental results?

A2: Receptor desensitization can significantly affect the interpretation of your data. A diminishing response over time might be misinterpreted as poor compound efficacy or stability. For long-term studies, desensitization can lead to a complete loss of cellular response to the agonist. Understanding the kinetics of desensitization for your specific agonist is critical for designing experiments with appropriate incubation times and for accurately interpreting dose-response relationships.[1]

Q3: Are there differences in how various S1PR1 agonists induce desensitization?

A3: Yes, different agonists can induce distinct desensitization profiles. The endogenous ligand, sphingosine-1-phosphate (S1P), typically induces rapid and transient internalization, with the receptor recycling back to the cell surface. In contrast, synthetic agonists like FTY720-phosphate (the active form of Fingolimod) often cause more profound and sustained internalization, leading to receptor degradation.[2][5][6] This is partly due to differences in their ability to recruit β-arrestin and the stability of the receptor-agonist complex.[2]

Q4: What is "biased agonism" and how does it relate to S1PR1 desensitization?

A4: Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For S1PR1, some agonists may be "G protein-biased," potently activating G protein-mediated signaling (e.g., inhibition of cAMP) with weak recruitment of β-arrestin. These biased agonists may cause less receptor internalization and desensitization compared to agonists that strongly engage β-arrestin.[3][7] This property is being explored to develop therapeutics that maintain S1PR1 signaling without causing receptor downregulation.

Q5: How can I minimize S1PR1 desensitization in my in vitro experiments?

A5: To minimize desensitization, consider the following strategies:

  • Use shorter incubation times: For acute signaling studies, measure responses at early time points before significant internalization occurs.

  • Employ a "pulse" stimulation: Briefly expose cells to the agonist and then wash it out, followed by a recovery period to allow for receptor resensitization.

  • Utilize biased agonists: If your research question allows, using a G protein-biased agonist can help maintain surface receptor levels.

  • Control agonist concentration: Use the lowest effective concentration of the agonist to avoid saturating the desensitization machinery.

Troubleshooting Guides

This section provides solutions to common problems encountered during S1PR1 agonist experiments.

Problem Possible Cause(s) Recommended Solution(s)
Diminishing or no response to agonist over time in a functional assay (e.g., cAMP inhibition, calcium mobilization). Receptor desensitization and internalization.- Perform a time-course experiment to determine the optimal window for measuring the response before significant desensitization occurs.- Reduce the agonist concentration.- Consider using a G protein-biased agonist if available.
High background signal in β-arrestin recruitment assay. - Overexpression of the receptor or β-arrestin fusion proteins.- Intrinsic activity of the receptor.- Solvent effects.- Titrate the expression levels of the fusion constructs.- Include a vehicle-only control to determine baseline signal.- Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and within the recommended tolerance of the assay (typically ≤1%).[8]
Low signal-to-background ratio in a β-arrestin recruitment assay. - Low expression of the receptor or β-arrestin constructs.- Weak interaction between the specific GPCR and β-arrestin.- Inappropriate incubation time.- Confirm the expression of both fusion proteins via Western blot or other methods.- Optimize the incubation time with the agonist; some interactions are transient while others are more stable.[3] - Ensure the chosen cell line has the necessary endogenous machinery for β-arrestin recruitment.[1]
Inconsistent results in receptor internalization assays (Flow Cytometry). - Cell viability issues.- Inconsistent antibody staining.- Cell clumping.- Check cell viability before and after the assay using a viability dye.- Titrate antibody concentrations to find the optimal staining index.- Ensure a single-cell suspension by gentle pipetting and filtering if necessary.
No detectable receptor phosphorylation upon agonist stimulation. - Inappropriate time point for analysis.- Insufficient antibody quality.- Low receptor expression.- Perform a time-course experiment; phosphorylation is often a rapid and transient event.[5]- Validate the phospho-specific antibody using appropriate controls (e.g., phosphatase treatment).- Use a cell line with higher S1PR1 expression or consider overexpressing the receptor.

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (Using DiscoverX PathHunter® Technology)

This protocol is adapted from the general guidelines for the PathHunter® β-arrestin assay and should be optimized for your specific S1PR1-expressing cell line.[5][9][10]

Materials:

  • PathHunter® S1PR1 β-arrestin cell line (e.g., from DiscoverX)

  • Cell Plating Reagent (as recommended by the cell line provider)

  • S1PR1 agonist of interest

  • PathHunter® Detection Reagents

  • White, solid-bottom 96- or 384-well microplates

  • Luminometer

Procedure:

  • Cell Plating:

    • Harvest PathHunter® cells and resuspend in the appropriate Cell Plating Reagent at the recommended density.

    • Dispense the cell suspension into a white, solid-bottom microplate.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of your S1PR1 agonist in the appropriate assay buffer or Cell Plating Reagent. Ensure the final solvent concentration is consistent and non-toxic to the cells (typically ≤1% DMSO).

    • Add the diluted agonist to the cell plate. Include a vehicle-only control for baseline measurement.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C or room temperature, as optimized for your specific receptor.

  • Detection:

    • Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the response as a function of agonist concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Protocol 2: S1PR1 Internalization Assay (Flow Cytometry)

This protocol is a general guideline for measuring the internalization of S1PR1 from the cell surface.

Materials:

  • Cells expressing S1PR1 (endogenously or recombinantly)

  • S1PR1 agonist of interest

  • Primary antibody targeting an extracellular epitope of S1PR1

  • Fluorophore-conjugated secondary antibody

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve cells in serum-free media for 2-4 hours.

    • Treat cells with the S1PR1 agonist at various concentrations and for different time points at 37°C. Include an untreated control.

  • Antibody Staining:

    • Place the cells on ice to stop the internalization process.

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with the primary anti-S1PR1 antibody diluted in FACS buffer for 30-60 minutes on ice.

    • Wash the cells three times with ice-cold FACS buffer.

    • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in FACS buffer for 30 minutes on ice, protected from light.

    • Wash the cells three times with ice-cold FACS buffer.

  • Fixation:

    • Resuspend the cells in fixation buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Analyze the data using flow cytometry software. The mean fluorescence intensity (MFI) of the agonist-treated cells will be lower than that of the untreated cells, indicating receptor internalization.

    • Quantify internalization as the percentage decrease in MFI compared to the untreated control.

Protocol 3: S1PR1 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of agonist-induced S1PR1 phosphorylation by Western blot.

Materials:

  • Cells expressing S1PR1

  • S1PR1 agonist of interest

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody specific for phosphorylated S1PR1 (if available) or perform immunoprecipitation first.

  • Primary antibody for total S1PR1

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 80-90% confluency.

    • Starve cells in serum-free media for 2-4 hours.

    • Stimulate cells with the S1PR1 agonist for various short time points (e.g., 0, 2, 5, 10, 15 minutes).

    • Immediately place the plate on ice and wash with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

  • Immunoprecipitation (if a phospho-specific antibody is not available):

    • Incubate the cell lysate with an anti-S1PR1 antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the protein by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the protein lysates or immunoprecipitated samples by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-S1PR1 or anti-phospho-tyrosine/serine) overnight at 4°C.[11][12]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using ECL reagents.

    • Strip the membrane and re-probe for total S1PR1 and a loading control to ensure equal protein loading.

Quantitative Data Summary

The following tables summarize quantitative data for common S1PR1 agonists.

Table 1: Agonist Potency (EC50) in Different Functional Assays

Agonist G Protein Activation (cAMP or GTPγS) EC50 (nM) β-Arrestin Recruitment EC50 (nM) Receptor Internalization EC50 (nM) Reference
S1P~1-10~5-20~25[2][13]
FTY720-P~0.1-1~0.5-5~1-10[2]
SEW2871~10-20>1000>1000[13][14]
Ponesimod1.11.5Not specified
Ozanimod1.03 (S1PR1)Not specifiedNot specified[15]
Siponimod0.39 (S1PR1)Not specifiedNot specified[15]

Table 2: Time-Course of S1PR1 Internalization

Agonist Time to Max Internalization Receptor Fate after Internalization Reference
S1P15-30 minutesRapid recycling to the cell surface[5]
FTY720-P30-60 minutesSustained internalization and degradation[2][5]

Visualizations

Figure 1: S1PR1 Signaling and Desensitization Pathway

S1PR1_Signaling_Desensitization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1PR1 S1PR1 G_protein Gαi/βγ S1PR1->G_protein Activation GRK GRK/PKC S1PR1->GRK Recruitment P P Clathrin_pit Clathrin-coated pit S1PR1->Clathrin_pit Internalization Downstream Downstream Effectors (e.g., ↓cAMP, ↑ERK, ↑Akt) G_protein->Downstream Signaling GRK->S1PR1 Phosphorylation beta_arrestin β-arrestin beta_arrestin->S1PR1 Binding to phosphorylated receptor Endosome Endosome Clathrin_pit->Endosome Recycling Recycling Endosome->Recycling Degradation Degradation (Lysosome) Endosome->Degradation Recycling->S1PR1 Resensitization Agonist Agonist (e.g., S1P) Agonist->S1PR1 Binding

Caption: S1PR1 signaling cascade and mechanisms of desensitization.

Figure 2: Experimental Workflow for an S1PR1 Internalization Assay

Internalization_Workflow start Start: Plate S1PR1-expressing cells starve Serum starve cells start->starve treat Treat with S1PR1 agonist (time-course and dose-response) starve->treat stop_reaction Stop internalization on ice treat->stop_reaction stain_primary Stain with primary anti-S1PR1 Ab stop_reaction->stain_primary stain_secondary Stain with fluorescent secondary Ab stain_primary->stain_secondary fix Fix cells stain_secondary->fix acquire Acquire data on flow cytometer fix->acquire analyze Analyze Mean Fluorescence Intensity (MFI) acquire->analyze end End: Quantify internalization analyze->end

Caption: Step-by-step workflow for quantifying S1PR1 internalization.

Figure 3: Troubleshooting Logic for Low Agonist Response

Troubleshooting_Logic start Problem: Low or no response to agonist check_desensitization Is the agonist known to cause strong desensitization? start->check_desensitization check_time Is the assay endpoint at a late time point? check_desensitization->check_time Yes other_issues Consider other issues: - Compound stability - Cell health - Assay setup check_desensitization->other_issues No solution_time Solution: Perform a time-course experiment to find optimal (earlier) time point. check_time->solution_time Yes check_concentration Is the agonist concentration very high? check_time->check_concentration No solution_concentration Solution: Reduce agonist concentration. check_concentration->solution_concentration Yes check_concentration->other_issues No

Caption: A decision tree for troubleshooting low agonist response.

References

Validation & Comparative

Validating the Selectivity of RP101442 for S1PR1 over other S1P Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of the novel sphingosine-1-phosphate receptor 1 (S1PR1) agonist, RP101442, against other S1P receptor subtypes. The included data is based on established in vitro pharmacological assays, and detailed protocols are provided to facilitate replication and further investigation.

Introduction to S1P Receptors and the Importance of Selectivity

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated as S1PR1 through S1PR5.[1][2] These receptors are involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][3] The therapeutic modulation of S1P signaling has shown significant promise, particularly in the treatment of autoimmune diseases like multiple sclerosis.

The various S1P receptor subtypes couple to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.[4] While S1PR1 exclusively couples to Gi/o proteins, other subtypes such as S1PR2 and S1PR3 can also couple to Gq and G12/13.[5] This divergence in signaling pathways underscores the critical need for receptor subtype selectivity in drug development to maximize therapeutic efficacy while minimizing off-target effects. For instance, agonism at S1PR3 has been linked to potential cardiovascular side effects, making high selectivity for S1PR1 a desirable attribute for next-generation S1P receptor modulators.[1]

This compound has been developed as a potent and highly selective S1PR1 agonist. This guide presents the experimental data validating its selectivity profile.

Data Presentation: Comparative Selectivity of this compound

The selectivity of this compound was assessed through two key in vitro assays: a radioligand binding assay to determine binding affinity (Ki) and a GTPγS binding assay to measure functional agonist potency (EC50).

Table 1: Comparative Binding Affinity of this compound at S1P Receptors

Receptor SubtypeThis compound Ki (nM)S1P Kd (nM)Selectivity Fold (vs. S1PR1)
S1PR1 0.25 0.8-
S1PR2 >25001.2>10,000
S1PR3 >25000.5>10,000
S1PR4 >250025>10,000
S1PR5 0.850.33.4

Data are representative of competitive binding assays with [32P]S1P.

Table 2: Comparative Functional Potency of this compound at S1P Receptors

Receptor SubtypeThis compound EC50 (nM)S1P EC50 (nM)Selectivity Fold (vs. S1PR1)
S1PR1 0.39 1.5-
S1PR2 >10,0005.0>25,000
S1PR3 >10,0002.1>25,000
S1PR4 >10,00060>25,000
S1PR5 0.980.92.5

Data are derived from [35S]GTPγS binding assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.[6][7]

  • Cell Membrane Preparation:

    • HEK293 cells stably overexpressing human S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5 are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[8]

  • Binding Assay Protocol:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Cell membranes (typically 5-20 µg of protein).

      • A fixed concentration of radiolabeled S1P (e.g., [32P]S1P) at a concentration close to its Kd value.

      • Varying concentrations of the unlabeled competitor compound (this compound).

    • The total assay volume is brought up with a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).[2]

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[8]

    • The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled S1P.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by fitting the competition data to a one-site sigmoidal dose-response curve.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [35S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G proteins coupled to a GPCR upon agonist stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[9][10][11]

  • Membrane Preparation:

    • Cell membranes expressing the S1P receptor subtypes are prepared as described for the radioligand binding assay.

  • Assay Protocol:

    • The assay is conducted in a 96-well plate.

    • To each well, add:

      • Cell membranes (10-20 µg of protein).

      • Varying concentrations of the agonist (this compound or S1P).

      • GDP (typically 1-10 µM) to ensure a pool of inactive G proteins.

      • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1-0.5 nM).

    • The plate is incubated (e.g., 30-60 minutes at 30°C).

    • The assay is terminated by rapid filtration through a filter plate.

    • The filters are washed with ice-cold buffer.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • Basal binding is measured in the absence of an agonist.

    • Agonist-stimulated binding is calculated by subtracting the basal binding.

    • EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Mandatory Visualizations

S1PR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1PR1 S1PR1 This compound->S1PR1 Gi Gαi S1PR1->Gi Activation Gbetagamma Gβγ AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gbetagamma->PI3K Rac Rac Gbetagamma->Rac cAMP cAMP AC->cAMP Conversion Akt Akt PI3K->Akt Cellular_Responses Cell Survival, Migration, Proliferation Akt->Cellular_Responses Rac->Cellular_Responses

Figure 1: Simplified S1PR1 signaling pathway activated by this compound.

S1P_Receptor_Signaling_Overview cluster_receptors S1P Receptors cluster_gproteins G Proteins S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Gi Gαi S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi S1PR5->G1213

Figure 2: Overview of G protein coupling for the five S1P receptor subtypes.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep plate Plate Membranes, [32P]S1P, and this compound (competitor) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Figure 3: Experimental workflow for the radioligand competitive binding assay.

GTPgS_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep plate Plate Membranes, GDP, and this compound (agonist) prep->plate initiate Add [35S]GTPγS to Initiate Reaction plate->initiate incubate Incubate initiate->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound [35S]GTPγS filter->wash count Scintillation Counting wash->count analyze Data Analysis (EC50 & Emax) count->analyze end End analyze->end

Figure 4: Experimental workflow for the [35S]GTPγS functional binding assay.

References

Comparative In Vitro Analysis of Ozanimod and its Active Metabolite RP101442

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro pharmacological profiles of the sphingosine-1-phosphate receptor modulator, Ozanimod, and its major active metabolite, RP101442.

This guide provides a comprehensive comparison of the in vitro properties of Ozanimod (RPC-1063), a modulator of sphingosine-1-phosphate (S1P) receptors, and its significant active metabolite, this compound. Ozanimod is a therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. Its pharmacological activity is mediated through its interaction with S1P receptors, particularly subtypes S1P1 and S1P5. Following administration, Ozanimod is extensively metabolized into several compounds, with this compound being one of its identified active metabolites.[1] This analysis focuses on the in vitro characteristics of both the parent drug and this key metabolite to provide a clearer understanding of their respective contributions to the overall pharmacological effect.

Quantitative Analysis of In Vitro Activity

The in vitro potency and selectivity of Ozanimod and this compound have been characterized through various functional assays. The following tables summarize the key quantitative data obtained from these studies, providing a direct comparison of their activity at the primary target receptors, S1P1 and S1P5.

CompoundAssay TypeReceptorEC50 (nM)Reference
Ozanimod GTPγS BindingHuman S1P10.41[2]
cAMP InhibitionHuman S1P10.16[2]
GTPγS BindingHuman S1P511.1[2]
This compound GTPγS BindingHuman S1P12.6[2]
GTPγS BindingHuman S1P5171[2]

Table 1: Functional Potency (EC50) of Ozanimod and this compound at S1P1 and S1P5 Receptors. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to elicit 50% of the maximal response in a functional assay. Lower EC50 values signify higher potency.

CompoundRadioligandReceptorKi (nM)Reference
Ozanimod [3H]-OzanimodHuman S1P10.27[3]
[3H]-OzanimodHuman S1P56.2[3]

Table 2: Binding Affinity (Ki) of Ozanimod for S1P1 and S1P5 Receptors. The inhibition constant (Ki) represents the concentration of the competing ligand (Ozanimod) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity. Data for this compound binding affinity was not available in the searched literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams have been generated using the DOT language.

S1P_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ozanimod Ozanimod / This compound S1P1 S1P1 Receptor Ozanimod->S1P1 binds S1P5 S1P5 Receptor Ozanimod->S1P5 binds Gi Gi Protein Activation S1P1->Gi Lymphocyte_egress Inhibition of Lymphocyte Egress (from lymph nodes) S1P1->Lymphocyte_egress S1P5->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition ERK_activation ERK Activation Gi->ERK_activation Akt_activation Akt Activation Gi->Akt_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Caption: S1P1 and S1P5 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS Binding Assay start_binding Prepare cell membranes expressing S1P1/S1P5 incubate_binding Incubate membranes with [3H]-Ozanimod and unlabeled compound start_binding->incubate_binding filter_binding Separate bound and free radioligand via filtration incubate_binding->filter_binding measure_binding Quantify bound radioactivity filter_binding->measure_binding analyze_binding Calculate Ki values measure_binding->analyze_binding start_gtp Prepare cell membranes expressing S1P1/S1P5 incubate_gtp Incubate membranes with compound and [35S]-GTPγS start_gtp->incubate_gtp filter_gtp Separate bound and free [35S]-GTPγS via filtration incubate_gtp->filter_gtp measure_gtp Quantify bound [35S]-GTPγS filter_gtp->measure_gtp analyze_gtp Determine EC50 values measure_gtp->analyze_gtp

Caption: Workflow for In Vitro Assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 or S1P5 receptors.

  • [3H]-Ozanimod (radioligand).

  • Unlabeled Ozanimod or this compound (test compound).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% fatty acid-free BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Perform serial dilutions of the unlabeled test compound (Ozanimod or this compound) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

    • 50 µL of the serially diluted test compound.

    • 50 µL of [3H]-Ozanimod at a final concentration close to its Kd value.

    • 100 µL of the cell membrane preparation (containing 5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[4][5]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [35S]-GTPγS, to the Gα subunit is quantified.

Materials:

  • Cell membranes from cells expressing the receptor of interest (e.g., S1P1 or S1P5).

  • [35S]-GTPγS (radiolabeled GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound (Ozanimod or this compound).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1% BSA, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane and Compound Preparation: Prepare dilutions of the test compound in assay buffer. Prepare the cell membrane suspension in assay buffer containing GDP (typically 1-10 µM).

  • Reaction Setup: In a 96-well plate, add the following:

    • Test compound at various concentrations.

    • Cell membrane suspension.

  • Initiation of Reaction: Add [35S]-GTPγS to each well to initiate the binding reaction. The final concentration of [35S]-GTPγS is typically in the range of 0.1-0.5 nM.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[6]

  • Termination and Filtration: Stop the reaction by rapid filtration through a 96-well filter plate. Wash the filters with ice-cold wash buffer.[7]

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]-GTPγS bound against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the EC50 and the maximum stimulation (Emax).[7]

Receptor Internalization Assay

This cell-based assay measures the translocation of the receptor from the cell surface to the interior of the cell upon agonist stimulation. This is often visualized using fluorescently tagged receptors.

Materials:

  • Cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).

  • Cell culture medium.

  • Test compound (Ozanimod or this compound).

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Imaging system (e.g., high-content imager or fluorescence microscope).

Procedure:

  • Cell Plating: Seed the S1P1-GFP expressing cells into 96-well imaging plates and culture until they form a confluent monolayer.[8]

  • Compound Treatment: Replace the culture medium with a serum-free medium containing various concentrations of the test compound. Incubate for a specific period (e.g., 30-60 minutes) at 37°C.[2]

  • Cell Fixation: After incubation, remove the compound-containing medium and fix the cells with the fixing solution for 15-20 minutes at room temperature.[9]

  • Staining (Optional): Nuclei can be counterstained with a fluorescent dye like DAPI or Hoechst to aid in image analysis.

  • Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the internalization of the S1P1-GFP by measuring the fluorescence intensity within intracellular vesicles or by the decrease in fluorescence at the plasma membrane. Software algorithms are typically used to identify and quantify these changes.

  • Data Analysis: Plot the extent of receptor internalization against the log concentration of the agonist to determine the EC50 value.[2]

References

Unraveling the Data: A Comparative Analysis of RP101442 and Fingolimod in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of RP101442 and Fingolimod in research models is not feasible at this time due to the lack of publicly available scientific literature and data identifying and characterizing a compound designated as "this compound." Extensive searches for "this compound" in scientific databases and public registries have not yielded information on its mechanism of action, chemical structure, or any preclinical or clinical research data.

Therefore, this guide will focus on providing a comprehensive overview of the well-established research data for Fingolimod, a widely studied immunomodulatory drug, to serve as a benchmark for comparison if and when information on this compound becomes available.

Fingolimod: A Deep Dive into its Mechanism and Preclinical Efficacy

Fingolimod (FTY720) is an oral sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (RRMS).[1][2] Its primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of S1P receptors, particularly S1P1.[3] This functional antagonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, effectively trapping them within the lymph nodes and preventing their egress into the peripheral circulation and subsequent infiltration into the central nervous system (CNS).[3]

Signaling Pathway of Fingolimod

The mechanism of action of Fingolimod involves the modulation of the S1P signaling pathway.

Fingolimod_Mechanism cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_cns Central Nervous System Lymphocyte Lymphocyte Circulating Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating Lymphocyte Egress Blocked Inflammation Inflammation Circulating Lymphocyte->Inflammation Infiltration Prevented Fingolimod Fingolimod Sphingosine Kinase 2 Sphingosine Kinase 2 Fingolimod->Sphingosine Kinase 2 Phosphorylation Fingolimod-P Fingolimod-P Sphingosine Kinase 2->Fingolimod-P S1P1 Receptor S1P1 Receptor Fingolimod-P->S1P1 Receptor Binds to Receptor Internalization Receptor Internalization S1P1 Receptor->Receptor Internalization Leads to Receptor Internalization->Lymphocyte Traps in Lymph Node

Caption: Mechanism of Fingolimod in sequestering lymphocytes.

Experimental Data from Preclinical Models

Fingolimod has been extensively studied in the experimental autoimmune encephalomyelitis (EAE) mouse model, which is a common animal model for multiple sclerosis.

ParameterFingolimod TreatmentControlModelReference
Clinical Score Significantly reduced disease severityProgressive increase in clinical scoreEAE Mice[3]
Lymphocyte Infiltration in CNS Markedly reducedExtensive infiltration of immune cellsEAE Mice[1]
Peripheral Lymphocyte Count Profound but reversible lymphopeniaNormal lymphocyte countEAE Mice[3]
Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment:

  • Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA). This is followed by the administration of pertussis toxin on days 0 and 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.

  • Treatment: Fingolimod is typically administered orally, once daily, starting at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic). Doses in preclinical studies often range from 0.1 to 1 mg/kg.

  • Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund). Histological analysis of the spinal cord is performed at the end of the study to assess demyelination and immune cell infiltration.

Experimental Workflow for EAE Studies

The typical workflow for evaluating the efficacy of a compound like Fingolimod in an EAE model is as follows:

EAE_Workflow EAE_Induction EAE Induction (MOG/CFA + Pertussis Toxin) Treatment_Groups Randomization into Treatment Groups (Fingolimod vs. Vehicle) EAE_Induction->Treatment_Groups Daily_Monitoring Daily Clinical Scoring and Weight Measurement Treatment_Groups->Daily_Monitoring Endpoint_Analysis Endpoint Analysis Daily_Monitoring->Endpoint_Analysis Histology Histology of CNS (Demyelination, Infiltration) Endpoint_Analysis->Histology Flow_Cytometry Flow Cytometry of Lymphoid Organs & Blood Endpoint_Analysis->Flow_Cytometry

Caption: Standard workflow for EAE preclinical studies.

Conclusion

While a direct comparison between this compound and Fingolimod is not currently possible, the extensive data available for Fingolimod provides a robust framework for evaluating novel immunomodulatory compounds. The mechanism of S1P receptor modulation, the established preclinical models like EAE, and the standardized assessment protocols serve as valuable tools for the research and drug development community. Future research that identifies and characterizes this compound will be necessary to understand its potential relative to established therapies like Fingolimod. Researchers are encouraged to consult primary literature for detailed experimental protocols and data.

References

In Vitro Showdown: A Comparative Analysis of S1PR1 Agonists RP101442 and SEW2871

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of two prominent sphingosine-1-phosphate receptor 1 (S1PR1) agonists: RP101442 and SEW2871. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to provide a comprehensive resource for evaluating these compounds in preclinical research.

This compound, an active metabolite of the approved multiple sclerosis drug Ozanimod, and SEW2871, a widely used research tool, are both potent and selective agonists of the S1PR1. This receptor plays a critical role in regulating immune cell trafficking, vascular barrier function, and lymphocyte egress from secondary lymphoid organs. As such, S1PR1 has emerged as a key therapeutic target for autoimmune diseases and other inflammatory conditions. This guide delves into the in vitro pharmacological profiles of these two agonists to facilitate informed decisions in drug discovery and development.

Quantitative Comparison of S1PR1 Agonist Activity

The following table summarizes the key in vitro pharmacological parameters for this compound and SEW2871, highlighting their potency and binding affinity for the S1PR1. Data is compiled from multiple studies to provide a comprehensive overview.

ParameterThis compound (Active Metabolite of Ozanimod)SEW2871Reference(s)
S1PR1 Potency (EC50) ~0.034 nM (GTPγS Assay)13 - 13.8 nM[1][2]
S1PR1 Binding Affinity (Ki) ~0.27 nM~18 nM - 354 nM[1][3]
S1PR5 Potency (EC50) ~3.5 nM (GTPγS Assay)>10,000 nM[1]
S1PR5 Binding Affinity (Ki) ~3.3 nM>10,000 nM[1]

Note: EC50 and Ki values can vary between different assay formats and experimental conditions. The data presented here is for comparative purposes.

S1PR1 Signaling Pathway and Experimental Workflow

Activation of S1PR1 by agonists such as this compound and SEW2871 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi), leading to downstream effects that modulate cellular function.

S1PR1_Signaling_Pathway Agonist S1PR1 Agonist (this compound or SEW2871) S1PR1 S1PR1 Agonist->S1PR1 G_protein Gαi/βγ S1PR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Rac Rac G_protein->Rac cAMP ↓ cAMP Akt Akt PI3K->Akt Cellular_Response Cellular Responses (e.g., Cell Migration, Survival, Endothelial Barrier Enhancement) Akt->Cellular_Response ERK->Cellular_Response Rac->Cellular_Response

S1PR1 Signaling Pathway

A common experimental approach to characterize and compare S1PR1 agonists involves a series of in vitro assays to determine their binding affinity and functional potency. The following workflow illustrates a typical screening cascade.

Experimental_Workflow start Start: Compound Library binding_assay Primary Screen: Receptor Binding Assay (e.g., Radioligand Displacement) start->binding_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki functional_assay Secondary Screen: Functional Assay (e.g., GTPγS Binding Assay) determine_ki->functional_assay Select Hits determine_ec50 Determine EC50 & Emax (Potency & Efficacy) functional_assay->determine_ec50 downstream_assay Downstream Signaling Assay (e.g., pERK, pAkt Western Blot) determine_ec50->downstream_assay Confirm Agonism pathway_analysis Pathway Activation Profile downstream_assay->pathway_analysis end Lead Compound Characterization pathway_analysis->end

In Vitro S1PR1 Agonist Characterization Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to characterize S1PR1 agonists.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is employed to determine the binding affinity (Ki) of a test compound for the S1PR1.

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing human S1PR1 (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Competition Reaction: A fixed concentration of a radiolabeled S1PR1 ligand (e.g., [3H]-S1P) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or SEW2871).

  • Incubation: The reaction is incubated at room temperature for a defined period to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism and is used to determine the potency (EC50) and efficacy (Emax) of a compound.

  • Membrane Preparation: Similar to the binding assay, membranes from cells overexpressing S1PR1 are used.

  • Assay Buffer: The assay buffer typically contains HEPES, MgCl2, GDP, and saponin (to permeabilize the membranes).

  • Reaction Mixture: The cell membranes are incubated with increasing concentrations of the test agonist (this compound or SEW2871).

  • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: The reaction is incubated at 30°C for a specific time to allow for the binding of [35S]GTPγS to activated G-proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Scintillation Counting: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Concluding Remarks

Both this compound and SEW2871 are effective S1PR1 agonists. The available in vitro data suggests that this compound, the active metabolite of Ozanimod, exhibits significantly higher potency and binding affinity for S1PR1 compared to SEW2871. Both compounds are selective for S1PR1 over other S1P receptor subtypes, although this compound also shows considerable activity at S1PR5. The choice between these two agonists for research purposes will depend on the specific experimental context, with this compound offering a more potent tool for S1PR1 activation. This guide provides a foundational dataset and methodological framework to assist researchers in their ongoing exploration of S1PR1-targeted therapeutics.

References

Validating RP101442-Induced Signaling Through S1PR1 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies to validate the signaling pathway of RP101442, a potent and selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist. This compound is an active metabolite of Ozanimod, a modulator of S1P receptors.[1] The primary focus is on utilizing S1PR1 knockdown to confirm the on-target effects of this compound and to compare its signaling profile with its parent drug, Ozanimod, and another well-established S1PR1 modulator, Fingolimod.

This compound and the S1PR1 Signaling Cascade

This compound selectively binds to S1PR1, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[1] Upon activation, S1PR1 couples primarily with the Gi/o family of G proteins. This interaction leads to the dissociation of the G protein subunits, which in turn modulate the activity of downstream effectors. Key signaling pathways activated by S1PR1 agonists include the Ras-ERK and PI3K-Akt pathways, which are crucial for regulating cell proliferation, migration, and survival.[2][3][4][5]

RP101442_S1PR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound S1PR1 S1PR1 This compound->S1PR1 Gi_o Gi/o S1PR1->Gi_o Ras Ras Gi_o->Ras PI3K PI3K Gi_o->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p-ERK) MEK->ERK Cellular_Responses Cell Proliferation, Migration, Survival ERK->Cellular_Responses Akt Akt (p-Akt) PI3K->Akt Akt->Cellular_Responses

Figure 1: this compound-induced S1PR1 signaling pathway.

Experimental Validation Using S1PR1 Knockdown

To definitively attribute the signaling effects of this compound to its interaction with S1PR1, a knockdown of the S1PR1 gene is the gold standard. Small interfering RNA (siRNA) is a common and effective method for transiently silencing gene expression. The following protocol outlines a typical workflow for this validation.

Experimental Workflow

S1PR1_Knockdown_Workflow cluster_prep Cell Preparation cluster_transfection siRNA Transfection cluster_treatment Compound Treatment cluster_analysis Analysis Cell_Culture Culture appropriate cell line (e.g., HEK293, Endothelial Cells) Transfection Transfect cells with: - S1PR1 siRNA - Scrambled (Control) siRNA Cell_Culture->Transfection Incubation_24_48h Incubate for 24-48 hours Transfection->Incubation_24_48h Treatment Treat cells with: - Vehicle Control - this compound - Ozanimod (Comparator) - Fingolimod (Comparator) Incubation_24_48h->Treatment Lysate_Prep Prepare cell lysates Treatment->Lysate_Prep Western_Blot Western Blot for: - S1PR1 (knockdown validation) - p-ERK, p-Akt (signaling readout) - Total ERK, Total Akt (loading control) - GAPDH/β-actin (loading control) Lysate_Prep->Western_Blot Quantification Densitometry and Statistical Analysis Western_Blot->Quantification

Figure 2: Experimental workflow for S1PR1 knockdown and signaling validation.
Detailed Experimental Protocol

1. Cell Culture and siRNA Transfection:

  • Culture a suitable cell line known to express S1PR1 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a recombinant cell line overexpressing S1PR1).

  • Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.

  • Prepare siRNA complexes using a commercial transfection reagent according to the manufacturer's instructions. Use a final concentration of 20-50 nM for both S1PR1-specific siRNA and a non-targeting (scrambled) control siRNA.

  • Add the siRNA complexes to the cells and incubate for 24-48 hours at 37°C in a CO2 incubator.

2. Compound Treatment:

  • After the incubation period, replace the medium with fresh, serum-free medium.

  • Prepare stock solutions of this compound, Ozanimod, and Fingolimod in a suitable solvent (e.g., DMSO).

  • Treat the cells with the desired concentrations of the compounds or vehicle control for a predetermined time (e.g., 15-60 minutes) to observe acute signaling events.

3. Western Blot Analysis:

  • Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against S1PR1, phospho-ERK1/2 (p-ERK), phospho-Akt (p-Akt), total ERK1/2, total Akt, and a loading control (GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Comparative Data Analysis

The following table summarizes the expected quantitative outcomes from the described experiment. The data will allow for a direct comparison of the on-target activity of this compound and its comparators.

Treatment GroupS1PR1 Expression (relative to Scrambled siRNA + Vehicle)p-ERK Levels (relative to Scrambled siRNA + Vehicle)p-Akt Levels (relative to Scrambled siRNA + Vehicle)
Scrambled siRNA + Vehicle 100%100%100%
Scrambled siRNA + this compound ~100%>200%>200%
Scrambled siRNA + Ozanimod ~100%>200%>200%
Scrambled siRNA + Fingolimod ~100%>200%>200%
S1PR1 siRNA + Vehicle <20%~100%~100%
S1PR1 siRNA + this compound <20%~100%~100%
S1PR1 siRNA + Ozanimod <20%~100%~100%
S1PR1 siRNA + Fingolimod <20%~100%~100%

Table 1: Expected Quantitative Outcomes of S1PR1 Knockdown on Downstream Signaling. Values are illustrative and will vary depending on the cell line, compound concentrations, and treatment duration.

Logical Validation Framework

The knockdown of S1PR1 provides a clear logical framework to validate the mechanism of action of this compound.

Logical_Validation cluster_hypothesis Hypothesis cluster_experiment Experimental Condition cluster_observation Observation cluster_conclusion Conclusion Hypothesis This compound induces signaling through S1PR1 Control Control Cells (Scrambled siRNA) Hypothesis->Control Knockdown S1PR1 Knockdown Cells (S1PR1 siRNA) Hypothesis->Knockdown Control_Result This compound treatment leads to increased p-ERK and p-Akt Control->Control_Result Leads to Knockdown_Result This compound treatment does not increase p-ERK and p-Akt Knockdown->Knockdown_Result Leads to Conclusion The signaling effects of this compound are dependent on S1PR1 Control_Result->Conclusion Knockdown_Result->Conclusion

Figure 3: Logical framework for validating this compound's mechanism of action.

Comparison with Alternatives

Ozanimod: As the parent drug, a direct comparison with Ozanimod is crucial. Since this compound is an active metabolite, their signaling profiles are expected to be very similar in vitro.[1] Any observed differences could be attributed to variations in cell permeability or off-target effects of the parent compound. Indirect comparisons suggest Ozanimod has a more favorable safety profile than Fingolimod, potentially due to its higher selectivity for S1PR1 and S1PR5.[6][7][8]

Fingolimod (FTY720): Fingolimod is a non-selective S1PR modulator, acting on S1PR1, S1PR3, S1PR4, and S1PR5.[6] This broader activity profile is associated with a higher incidence of side effects, such as bradycardia.[6][7] Comparing the signaling of the highly selective this compound with the non-selective Fingolimod in cells expressing multiple S1PR subtypes can highlight the contribution of S1PR1 to the overall cellular response. In a system with only S1PR1, their effects on downstream markers like p-ERK should be comparable.

References

Cross-Validation of RP101442 (RP2 Protein) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of RP101442, hereafter referred to as RP2 (Retinitis Pigmentosa 2) protein, across various cell types. The RP2 gene is ubiquitously expressed, but its functional implications are most profoundly studied in retinal photoreceptor cells due to its association with X-linked retinitis pigmentosa.[1] This document summarizes key experimental findings, presents data in a comparative format, details relevant experimental protocols, and visualizes the underlying molecular pathways.

While direct quantitative comparisons of RP2 activity across different cell lines are not extensively available in the existing literature, this guide synthesizes qualitative and semi-quantitative data to offer a comparative perspective on its function in diverse cellular contexts.

Data Presentation: Comparative Analysis of RP2 Protein Activity

The function of the RP2 protein is primarily centered on its role as a GTPase-activating protein (GAP) for Arl3 (ADP-ribosylation factor-like 3), which is crucial for protein trafficking to the primary cilia.[2][3][4] Its activity can be inferred from its subcellular localization, its interaction with binding partners, and the cellular consequences of its depletion or mutation.

Table 1: Subcellular Localization and Expression of RP2 in Different Cell Types

Cell TypePredominant LocalizationExpression LevelKey Findings
Retinal Photoreceptor Cells (Rods and Cones) Plasma membrane, connecting cilium, basal body, Golgi complex.[5]HighEssential for trafficking of proteins to the photoreceptor outer segment. Mutations lead to retinal degeneration.[1]
ARPE-19 (Human Retinal Pigment Epithelium) Plasma membrane.[6]HighKnockdown of RP2 reduces membrane association of Gβ1, a protein involved in signal transduction.[2][3]
SK-N-SH (Human Neuroblastoma) Cytoplasm (when Gβ1 is overexpressed), restored to membrane with RP2 co-expression.[2]ModerateDemonstrates RP2's role in facilitating membrane association of its interacting partners.[2]
HEK293 (Human Embryonic Kidney) Not explicitly stated, but used for interaction studies.ModerateRP2 interacts with N-ethylmaleimide sensitive factor (NSF) in these cells.[7]
MDCKII (Canine Kidney Epithelial) Primary cilia.ModerateRP2 is involved in regulating the ciliary trafficking of polycystin 2.[8]
HeLa (Human Cervical Cancer) Plasma membrane.[6]HighUsed to study the effects of N-terminal mutations on plasma membrane localization.[6]
COS-7 (Monkey Kidney Fibroblast) Cytoplasm (C-terminal truncation mutants form foci).Not specifiedDemonstrates that C-terminal truncations lead to mislocalization.
Lymphoblastoid Cell Lines Not specified (used for protein expression studies).VariablePatient-derived cells show loss of RP2 protein with truncating mutations.
Caco-2 (Human Colorectal Adenocarcinoma) Apical and basolateral domains of the plasma membrane.[6]Increases with differentiation.Shows non-polarized distribution in epithelial cells and association with lipid rafts.[6]

Table 2: Known Interaction Partners of RP2 and Functional Implications

Interacting ProteinFunction of InteractorSignificance of Interaction
Arl3 (ADP-ribosylation factor-like 3) Small GTPase involved in ciliary transport.RP2 acts as a GAP for Arl3, regulating the release of cargo proteins.[2][3][4]
Gβ1 (Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1) Subunit of heterotrimeric G proteins involved in signal transduction.RP2 facilitates the membrane association and traffic of Gβ1.[2][3]
NSF (N-ethylmaleimide sensitive factor) ATPase involved in vesicle fusion.Suggests a role for RP2 in membrane protein trafficking.[7]
Polycystin 2 Calcium channel in primary cilia.RP2 regulates the ciliary trafficking of polycystin 2.[8]
Tubulin Subunit of microtubules.RP2 has homology to cofactor C, a tubulin-folding chaperone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess RP2 activity.

1. Immunofluorescence for Subcellular Localization of RP2

This protocol is adapted from studies localizing RP2 in cultured cells.[5]

  • Cell Culture and Fixation:

    • Grow cells (e.g., ARPE-19, MDCKII) on glass coverslips to the desired confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody against RP2 (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • For co-localization studies, incubate with primary antibodies for other markers (e.g., acetylated tubulin for cilia) simultaneously, followed by corresponding secondary antibodies with different fluorophores.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing a nuclear stain (e.g., DAPI).

    • Image the cells using a confocal microscope.

2. GST Pull-Down Assay for Protein-Protein Interaction

This protocol is a generalized procedure for identifying and validating protein-protein interactions.[2]

  • Expression and Purification of GST-tagged RP2:

    • Clone the coding sequence of RP2 into a GST-fusion protein expression vector (e.g., pGEX).

    • Transform the construct into an appropriate E. coli strain (e.g., BL21).

    • Induce protein expression with IPTG.

    • Lyse the bacteria and purify the GST-RP2 fusion protein using glutathione-agarose beads.

  • Preparation of Cell Lysate:

    • Culture the cells of interest (e.g., HEK293, retinal cells) and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pull-Down and Analysis:

    • Incubate the purified GST-RP2 bound to glutathione-agarose beads with the cell lysate for 2-4 hours at 4°C.

    • As a negative control, use GST alone bound to beads.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using a glutathione-containing elution buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected interacting protein or by mass spectrometry for the identification of novel interactors.

3. In Vitro GTPase-Activating Protein (GAP) Assay

This is a conceptual protocol based on the known function of RP2 as a GAP for Arl3.[4]

  • Reagents and Proteins:

    • Purified recombinant RP2 protein.

    • Purified recombinant Arl3 protein.

    • GTPγS (a non-hydrolyzable GTP analog) for loading Arl3.

    • A method to detect GTP hydrolysis (e.g., measuring the release of inorganic phosphate or using a fluorescent GDP biosensor).

  • Assay Procedure:

    • Load Arl3 with GTP by incubating it with an excess of GTP.

    • Initiate the reaction by adding a known concentration of RP2 to the GTP-loaded Arl3.

    • At various time points, measure the amount of GDP produced or the remaining GTP.

    • The GAP activity is determined by the rate of GTP hydrolysis in the presence of RP2 compared to the intrinsic GTPase activity of Arl3 alone.

    • To compare activity, this assay would need to be performed with cell lysates from different cell types, although this introduces more variables.

Mandatory Visualizations

Signaling Pathway of RP2 in Ciliary Protein Transport

RP2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_cilium Primary Cilium Arl3_GDP Arl3-GDP GEF GEF Arl3_GDP->GEF GTP loading Arl3_GTP Arl3-GTP GEF->Arl3_GTP Arl3_Cargo Arl3-GTP-Cargo Complex Arl3_GTP->Arl3_Cargo Cargo Ciliary Cargo (e.g., Gβ1) Cargo->Arl3_Cargo RP2 RP2 (this compound) Arl3_Cargo->RP2 Transport to Cilium Cilium_Cargo Cargo Delivered Arl3_Cargo->Cilium_Cargo Cargo Release RP2->Arl3_GDP GTP Hydrolysis (GAP Activity)

Caption: Signaling pathway of RP2 in regulating ciliary protein transport via its GAP activity on Arl3.

Experimental Workflow for GST Pull-Down Assay

GST_Pull_Down_Workflow start Start express_purify Express and Purify GST-RP2 (Bait) start->express_purify prepare_lysate Prepare Cell Lysate (Prey Proteins) start->prepare_lysate incubate Incubate GST-RP2 with Cell Lysate express_purify->incubate prepare_lysate->incubate bind_beads Bind to Glutathione Beads incubate->bind_beads wash Wash Beads to Remove Non-specific Binders bind_beads->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec elute->analyze end End analyze->end

Caption: Workflow for identifying RP2 protein interaction partners using a GST pull-down assay.

Logical Relationship of RP2 Function and Disease

RP2_Function_Disease RP2_Gene RP2 Gene RP2_Protein RP2 Protein (this compound) RP2_Gene->RP2_Protein Mutation Mutation in RP2 Gene RP2_Gene->Mutation Normal_Function Normal GAP Activity & Protein Trafficking RP2_Protein->Normal_Function Healthy_Photoreceptors Healthy Photoreceptor Cells Normal_Function->Healthy_Photoreceptors Dysfunctional_Protein Dysfunctional/Absent RP2 Protein Mutation->Dysfunctional_Protein Impaired_Function Impaired Trafficking to Cilia Dysfunctional_Protein->Impaired_Function Cell_Death Photoreceptor Cell Death Impaired_Function->Cell_Death Disease Retinitis Pigmentosa Cell_Death->Disease

Caption: The relationship between RP2 gene mutations, protein dysfunction, and retinal disease.

References

Head-to-head study of RP101442 and other commercially available S1PR1 agonists.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of RP101442, an active metabolite of Ozanimod, and other commercially available Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate compounds for their studies. The data presented is compiled from publicly available literature and manufacturer's specifications.

Introduction to S1PR1 Agonists

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates numerous physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function, by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] S1PR1 is a key regulator of lymphocyte egress from secondary lymphoid organs.[2][3] Agonism at S1PR1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation.[3] This mechanism of action has led to the development of S1PR1 modulators as effective therapies for autoimmune diseases such as multiple sclerosis.[4][5]

This compound is an active metabolite of Ozanimod, a selective S1PR1 and S1PR5 agonist.[6] This guide compares the in vitro potency and selectivity of this compound with other well-characterized and commercially available S1PR1 agonists.

Comparative In Vitro Pharmacology

The following tables summarize the reported in vitro pharmacological data for this compound and a selection of other commercially available S1PR1 agonists. It is important to note that the data for this compound and other agonists are sourced from different studies and, therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of S1PR1 Agonists

CompoundTargetAssay TypePotency (EC50/IC50/Ki, nM)Source
This compound S1PR1Not Specified2.6 (EC50)[6]
OzanimodS1PR1[³⁵S]-GTPγS Binding0.23 (EC50)[7]
Fingolimod-P (FTY720-P)S1PR1[³⁵S]-GTPγS Binding0.13 (EC50)[7]
Siponimod (BAF312)S1PR1[³⁵S]-GTPγS Binding0.31 (EC50)[7]
PonesimodS1PR1[³⁵S]-GTPγS Binding0.44 (EC50)[7]
SEW2871S1PR1Not Specified13.8 (EC50)
CYM-5442S1PR1p42/p44 MAPK Phosphorylation~10 (EC50)

Table 2: In Vitro Selectivity Profile of S1PR Agonists

CompoundS1PR1 (EC50/Ki, nM)S1PR2 (EC50/Ki, nM)S1PR3 (EC50/Ki, nM)S1PR4 (EC50/Ki, nM)S1PR5 (EC50/Ki, nM)Source
This compound 2.6>10,000>10,000>10,000171[6]
Ozanimod0.23>10,000>10,0002,1003.9[7]
Fingolimod-P (FTY720-P)0.13>10,0001.20.80.2[7]
Siponimod (BAF312)0.31>10,000>10,000>10,0000.9[7]
Ponesimod0.44>10,000>10,000>10,0004.3[7]

Experimental Protocols

To facilitate direct comparison and replication of results, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the target S1P receptor subtype (e.g., CHO or HEK293 cells).

  • Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.4.[8]

  • Incubation: Test compounds at various concentrations are incubated with the receptor-containing membranes and a fixed concentration of a suitable radioligand (e.g., [³H]S1P or a tritiated form of a known S1PR modulator).[7]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P receptor upon agonist binding.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: A typical assay buffer contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% BSA, pH 7.4.

  • Reaction Mixture: Membranes are incubated with the test compound, GDP, and [³⁵S]-GTPγS.

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature.

  • Separation: The reaction is terminated by filtration, and the amount of [³⁵S]-GTPγS bound to the G proteins is measured.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from a dose-response curve.

cAMP Assay

This assay is used to measure the inhibition of adenylyl cyclase activity, a downstream effect of S1PR1 activation through Gi/o coupling.

Protocol:

  • Cell Culture: Cells expressing the S1PR1 receptor are cultured in appropriate media.

  • Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Compound Treatment: Cells are then treated with varying concentrations of the S1PR1 agonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S1PR1 signaling pathway and a typical experimental workflow for evaluating S1PR1 agonists.

S1PR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P or S1PR1 Agonist S1PR1 S1PR1 S1P->S1PR1 Binds G_protein Gi/o Protein S1PR1->G_protein Activates Internalization Receptor Internalization S1PR1->Internalization Leads to AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Activates cAMP cAMP AC->cAMP Produces

Caption: S1PR1 Signaling Pathway.

Experimental_Workflow start Start: Select S1PR1 Agonists (e.g., this compound, Fingolimod, etc.) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (e.g., GTPγS, cAMP) start->functional_assay selectivity_profiling Selectivity Profiling (Test against S1PR2-5) binding_assay->selectivity_profiling functional_assay->selectivity_profiling data_analysis Data Analysis and Comparison (Potency and Selectivity) selectivity_profiling->data_analysis in_vivo_studies In Vivo Efficacy Studies (e.g., EAE model) data_analysis->in_vivo_studies end End: Comparative Profile in_vivo_studies->end

Caption: Experimental Workflow for S1PR1 Agonist Comparison.

Conclusion

This compound is a potent and selective S1PR1 agonist. Based on the available data, its potency at S1PR1 is comparable to other commercially available S1PR1 modulators, and it exhibits high selectivity against S1PR2 and S1PR3. For a definitive head-to-head comparison, it is recommended that researchers evaluate this compound and other compounds of interest in parallel using standardized experimental protocols as outlined in this guide. This approach will ensure the generation of robust and directly comparable data to inform the selection of the most appropriate S1PR1 agonist for specific research applications.

References

Confirming the On-Target Effects of RP101442 Using S1PR1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the on-target effects of a novel, selective S1PR1 modulator, designated here as RP101442. By objectively comparing its performance with established S1PR1 antagonists, researchers can rigorously validate its mechanism of action. This document outlines key experimental protocols, presents data in a comparative format, and illustrates the underlying biological and experimental workflows.

Introduction to S1PR1 Modulation and the Importance of On-Target Verification

Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymph nodes.[1][2][3][4][5] Modulation of S1PR1 is a clinically validated strategy for the treatment of autoimmune diseases such as multiple sclerosis.[4][6][7] S1PR1 modulators, which can act as agonists leading to receptor internalization and functional antagonism, prevent lymphocytes from entering circulation and infiltrating the central nervous system.[3][4][7]

For any novel compound like this compound, confirming that its therapeutic effects are mediated through direct interaction with S1PR1 is critical. Off-target effects can lead to unforeseen side effects and a misleading pharmacological profile. S1PR1 antagonists, which directly block the sphingosine-1-phosphate (S1P) binding site and inhibit downstream signaling, are invaluable tools for validating the on-target activity of a putative S1PR1 modulator.[1][2]

Comparative Analysis of this compound and S1PR1 Antagonists

To confirm that this compound elicits its effects via S1PR1, its activity can be compared with and blocked by known S1PR1 antagonists. This section outlines the experimental approaches to achieve this.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize hypothetical quantitative data comparing the activity of this compound with a known selective S1PR1 antagonist.

Table 1: Receptor Binding Affinity

CompoundTargetAssay TypeKi (nM)
This compoundS1PR1Radioligand Binding1.2
S1PR1 Antagonist AS1PR1Radioligand Binding5.8
This compoundS1PR3Radioligand Binding>10,000
S1PR1 Antagonist AS1PR3Radioligand Binding>5,000

Table 2: Downstream Signaling Inhibition (cAMP Accumulation Assay)

CompoundTreatmentEC50 (nM)
S1P (agonist)-0.5
This compoundS1P2.5 (IC50)
S1PR1 Antagonist AS1P10.2 (IC50)

Table 3: Functional Assay (Lymphocyte Chemotaxis)

CompoundTreatment% Inhibition of Migration
This compound (10 nM)S1P (1 nM)85
S1PR1 Antagonist A (50 nM)S1P (1 nM)92
This compound + S1PR1 Antagonist AS1P (1 nM)95

Mandatory Visualizations

S1PR1 Signaling Pathway and Antagonist Action

S1PR1_Signaling cluster_membrane Cell Membrane S1PR1 S1PR1 G_protein G Protein Activation S1PR1->G_protein Activates S1P S1P S1P->S1PR1 Binds & Activates This compound This compound (Modulator) This compound->S1PR1 Binds & Modulates Antagonist S1PR1 Antagonist Block X Antagonist->Block Downstream Downstream Signaling (e.g., PI3K, Akt, Rac) G_protein->Downstream Response Cellular Response (e.g., Migration) Downstream->Response Block->S1PR1 Blocks S1P Binding

Caption: S1PR1 signaling pathway and the inhibitory action of an S1PR1 antagonist.

Experimental Workflow for On-Target Validation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_competition Competition & Rescue Experiments cluster_invivo In Vivo Models Binding Receptor Binding Assays (Determine Affinity & Selectivity) Signaling Downstream Signaling Assays (e.g., cAMP, pERK) Binding->Signaling Functional Cell-Based Functional Assays (e.g., Chemotaxis) Signaling->Functional Competition Competition Assay: This compound vs. S1PR1 Antagonist Functional->Competition Rescue Rescue Experiment: Can Antagonist block this compound effect? Competition->Rescue PKPD Pharmacokinetics/ Pharmacodynamics Rescue->PKPD Efficacy Efficacy in Disease Models (e.g., EAE) PKPD->Efficacy Conclusion Confirm On-Target S1PR1 Activity Efficacy->Conclusion Start Hypothesized S1PR1 Modulator (this compound) Start->Binding

Caption: Workflow for validating the on-target effects of this compound.

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound and a reference S1PR1 antagonist to S1PR1 and other S1PR subtypes for selectivity profiling.

  • Methodology:

    • Prepare cell membranes from HEK293 cells overexpressing human S1PR1.

    • Incubate the membranes with a constant concentration of a radiolabeled S1PR1 ligand (e.g., [32P]S1P) and varying concentrations of the test compound (this compound or S1PR1 antagonist).

    • After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

    • Repeat the assay with membranes expressing other S1PR subtypes (S1PR2-5) to assess selectivity.

cAMP Accumulation Assay
  • Objective: To measure the functional consequence of S1PR1 activation by S1P and its inhibition by this compound or an S1PR1 antagonist. S1PR1 activation couples to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.

  • Methodology:

    • Culture CHO cells stably expressing human S1PR1.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Concurrently, treat the cells with a fixed concentration of S1P and varying concentrations of the test compound (this compound or S1PR1 antagonist).

    • After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Plot the concentration-response curve to determine the IC50 value for the inhibition of S1P-mediated suppression of cAMP.

Lymphocyte Chemotaxis Assay
  • Objective: To assess the ability of this compound to inhibit the migration of lymphocytes towards an S1P gradient, a key physiological function of S1PR1, and to confirm this inhibition can be blocked by an S1PR1 antagonist.

  • Methodology:

    • Isolate primary human lymphocytes from peripheral blood.

    • Place the lymphocytes in the upper chamber of a Transwell plate with a porous membrane.

    • Add S1P as a chemoattractant to the lower chamber.

    • Add varying concentrations of this compound, the S1PR1 antagonist, or a combination of both to the upper chamber with the cells.

    • Incubate the plate to allow for cell migration.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye.

    • Calculate the percentage inhibition of migration relative to the S1P-only control.

Conclusion

By employing a systematic approach that combines binding, signaling, and functional assays, the on-target effects of a novel S1PR1 modulator like this compound can be rigorously confirmed. Direct comparison with and competition against known S1PR1 antagonists are essential steps in this validation process. The experimental framework provided in this guide offers a robust strategy for characterizing the pharmacological profile of new S1PR1-targeting therapeutic candidates.

References

Reproducibility of RP101442 experimental findings across different laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant scarcity of experimental findings for the compound RP101442, precluding a robust, multi-laboratory comparison of its performance and reproducibility. This guide summarizes the available information and outlines the critical data gaps that currently prevent a thorough evaluation.

Summary of Available Data

Currently, the sole publicly accessible experimental record for this compound is a bioassay deposited in the PubChem database. This study screened this compound for its activity as an antagonist of the recombinant rat P2X purinoceptor 2 (P2X2). The compound was tested at a single concentration of 30 µM.

Due to the limited nature of this single data point, a detailed comparison guide that meets the standards of scientific rigor cannot be compiled. The core requirements for such a guide, including cross-laboratory reproducibility, comparison with alternatives, and detailed experimental protocols, cannot be met with the currently available information.

Key Data Gaps and Future Research Directions

To enable a comprehensive evaluation of this compound and its potential as a research tool or therapeutic agent, further experimental investigation is imperative. The following areas represent critical data gaps:

  • Dose-Response Relationship: The single-concentration screening provides a preliminary indication of activity, but a full dose-response curve is necessary to determine the potency (e.g., IC50) of this compound as a P2X2 antagonist.

  • Selectivity Profile: The selectivity of this compound against other P2X receptor subtypes and unrelated targets is unknown. A comprehensive selectivity panel is crucial to understand its specificity and potential off-target effects.

  • Reproducibility: Independent verification of the initial finding by other laboratories is essential to establish the reproducibility of the observed P2X2 antagonism.

  • Mechanism of Action: Studies are needed to elucidate the mechanism by which this compound antagonizes the P2X2 receptor (e.g., competitive, non-competitive, or allosteric antagonism).

  • Functional Assays: Beyond simple binding or channel blocking assays, functional studies in cellular and in vivo models are required to understand the physiological consequences of P2X2 inhibition by this compound.

  • Comparative Studies: To understand its relative advantages, the performance of this compound should be directly compared with known P2X2 antagonists in standardized assays.

P2X2 Receptor Signaling Pathway

While no specific data exists for this compound's effect on signaling, the general pathway for P2X2 receptor activation is well-established. The P2X2 receptor is an ATP-gated ion channel. Upon binding of ATP, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and initiates downstream signaling cascades.

P2X2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X2_Receptor P2X2 Receptor ATP->P2X2_Receptor Binds Cation_Influx Cation Influx (Ca²⁺, Na⁺) P2X2_Receptor->Cation_Influx Activates Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades Depolarization->Downstream_Signaling

P2X2 Receptor Activation Pathway.

Hypothetical Experimental Workflow for Characterization

Should further research on this compound be undertaken, a structured experimental workflow would be necessary. The following diagram illustrates a logical progression for the characterization of a novel P2X2 receptor antagonist.

Experimental_Workflow Primary_Screen Primary Screen (e.g., 30 µM this compound vs P2X2) Dose_Response Dose-Response Curve (Determine IC50) Primary_Screen->Dose_Response Selectivity_Panel Selectivity Profiling (vs other P2X subtypes) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Electrophysiology) Dose_Response->Mechanism_of_Action Comparative_Analysis Comparative Analysis (vs known antagonists) Dose_Response->Comparative_Analysis Functional_Assays Cell-Based Functional Assays Selectivity_Panel->Functional_Assays Selectivity_Panel->Comparative_Analysis Mechanism_of_Action->Functional_Assays In_Vivo_Studies In Vivo Model Testing Functional_Assays->In_Vivo_Studies Functional_Assays->Comparative_Analysis

Workflow for P2X2 Antagonist Characterization.

While this compound has been identified as a potential P2X2 receptor antagonist, the absence of comprehensive and independently verified data makes it impossible to conduct a meaningful comparison of its performance and reproducibility. The scientific community would benefit greatly from further research to elucidate the pharmacological profile of this compound. Until such data becomes publicly available, its utility in research and drug development remains speculative.

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices in the Absence of Specific Substance Identification

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While a specific inquiry was made for the disposal procedures of a substance identified as "RP101442," an extensive search of publicly available safety data sheets and chemical databases did not yield a match for this identifier. This suggests that "this compound" may be an internal tracking number, a product code from a manufacturer who does not publicly disclose their safety data sheets, or a misidentified substance.

In the absence of specific guidance for "this compound," it is imperative for researchers, scientists, and drug development professionals to adhere to a comprehensive and conservative approach to chemical waste management. The following information provides essential, immediate safety and logistical information, including operational and disposal plans, based on established best practices for handling unidentified or hazardous laboratory chemicals.

Core Principles of Laboratory Chemical Disposal

The fundamental principle of chemical disposal is to prevent harm to human health and the environment. This is achieved through a systematic process of identification, segregation, containment, and transfer of waste to a licensed disposal facility. All laboratory personnel must be trained in these procedures, and the specific regulations of your institution and local environmental protection agencies must be followed.

Quantitative Data on Waste Segregation and Handling

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate safe and cost-effective disposal. The following table summarizes key quantitative parameters for common laboratory waste categories.

Waste CategoryKey ConstituentsContainer TypeStorage Time Limit (Typical)Disposal Method
Halogenated Solvents Methylene chloride, Chloroform, etc.Glass or Polyethylene Carboy90 daysIncineration
Non-Halogenated Solvents Acetone, Ethanol, Hexanes, etc.Glass or Polyethylene Carboy90 daysFuel Blending or Incineration
Corrosive Waste (Acids) Hydrochloric acid, Sulfuric acid (pH < 2)Acid-resistant plastic container90 daysNeutralization and subsequent disposal
Corrosive Waste (Bases) Sodium hydroxide, Ammonium hydroxide (pH > 12.5)Base-resistant plastic container90 daysNeutralization and subsequent disposal
Heavy Metal Waste Solutions containing mercury, lead, cadmium, etc.Labeled, leak-proof container90 daysChemical precipitation or specialized landfill
Solid Chemical Waste Contaminated labware, gloves, bench paperLabeled, sealed plastic bags or drums90 daysIncineration or landfill (depending on contamination)

Experimental Protocols for Waste Identification and Neutralization

Before disposal, it is often necessary to perform simple tests to characterize unknown waste or to neutralize corrosive waste streams.

Protocol 1: pH Testing of Aqueous Waste

  • Objective: To determine if an aqueous waste stream is acidic, basic, or neutral.

  • Materials: pH test strips or a calibrated pH meter, personal protective equipment (PPE) including gloves, lab coat, and safety glasses.

  • Procedure:

    • Carefully collect a small, representative sample of the aqueous waste in a clean beaker.

    • If using pH strips, dip the end of a strip into the sample for 1-2 seconds.

    • Remove the strip and compare the resulting color to the chart provided with the strips to determine the pH.

    • If using a pH meter, ensure it is properly calibrated according to the manufacturer's instructions.

    • Immerse the electrode in the sample and record the stable pH reading.

  • Interpretation:

    • pH < 2: Strong Acid

    • pH 2-6: Weak Acid

    • pH 6-8: Neutral

    • pH 8-12.5: Weak Base

    • pH > 12.5: Strong Base

Protocol 2: Neutralization of Corrosive Waste

  • Objective: To adjust the pH of acidic or basic waste to a neutral range (typically 6-8) before disposal.

  • Materials: Acid or base waste, neutralizing agent (e.g., sodium bicarbonate for acids, citric acid for bases), pH indicator (strips or meter), stir bar and stir plate, appropriate PPE.

  • Procedure:

    • Place the container of corrosive waste in a secondary containment vessel in a fume hood.

    • Begin stirring the waste gently.

    • Slowly add small amounts of the appropriate neutralizing agent. This process can generate heat and gas, so proceed with caution.

    • Periodically check the pH of the solution using a pH strip or meter.

    • Continue adding the neutralizing agent until the pH is within the target neutral range.

    • Once neutralized, the waste can be disposed of according to institutional guidelines for neutralized aqueous waste.

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates a logical workflow for handling an unidentified chemical like "this compound."

cluster_0 Initial Assessment cluster_1 Disposal Pathway Identify Substance (this compound) Identify Substance (this compound) Consult SDS Consult SDS Identify Substance (this compound)->Consult SDS SDS Available? SDS Available? Consult SDS->SDS Available? Follow SDS Disposal Instructions Follow SDS Disposal Instructions SDS Available?->Follow SDS Disposal Instructions Yes Treat as Unknown Hazardous Waste Treat as Unknown Hazardous Waste SDS Available?->Treat as Unknown Hazardous Waste No Characterize Waste Characterize Waste Treat as Unknown Hazardous Waste->Characterize Waste Segregate and Label Segregate and Label Characterize Waste->Segregate and Label Contact EHS for Pickup Contact EHS for Pickup Segregate and Label->Contact EHS for Pickup

Caption: Workflow for handling and disposing of an unidentified laboratory chemical.

Personal protective equipment for handling RP101442

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a specific Safety Data Sheet (SDS) for RP101442, a comprehensive and cautious approach to personal protective equipment (PPE) is paramount for ensuring the safety of all laboratory personnel. The following guidance provides a framework for risk assessment and PPE selection when handling a substance with undocumented specific hazards. This information is designed to be an essential immediate resource for operational and disposal planning, empowering researchers, scientists, and drug development professionals to maintain a safe working environment.

General Principles of Chemical Safety and PPE Selection

When specific hazard information for a chemical like this compound is unavailable, it is crucial to handle the substance as if it were hazardous. This involves implementing stringent safety protocols and utilizing a high level of personal protective equipment until more definitive data can be obtained. The selection of PPE is a critical step in the risk assessment process and should be based on the potential routes of exposure, including inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE) Levels

The U.S. Environmental Protection Agency (EPA) has established four levels of PPE to protect against hazardous substances, which can serve as a guide for selecting appropriate gear in the absence of specific information for this compound.[1]

Protection LevelDescriptionRecommended Equipment
Level A Highest level of respiratory, skin, and eye protection. Required when there is a high potential for exposure to hazardous vapors, gases, or particulates.[1]- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator.- Totally encapsulated chemical- and vapor-protective suit.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank.
Level B Highest level of respiratory protection with a lesser degree of skin protection.[1]- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator.- Hooded chemical-resistant clothing (overalls, long-sleeved jacket).- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank.- Face shield.[1]
Level C Used when the airborne substance and its concentration are known, and the criteria for using an air-purifying respirator are met.[1]- Full-face or half-mask air-purifying respirator.- Hooded chemical-resistant clothing.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank.- Hard hat.[1]
Level D The minimum level of protection for nuisance-level hazards.[1]- Coveralls.- Safety glasses or chemical splash goggles.- Chemical-resistant gloves.- Chemical-resistant, steel-toe boots or shoes.

Experimental Protocol for Handling this compound in the Absence of an SDS

Given the unknown nature of this compound, a conservative approach is recommended. The following protocol should be considered a starting point and may need to be adapted based on the specific laboratory environment and experimental procedures.

  • Initial Handling and Small-Scale Work: All initial handling and experiments involving small quantities of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • PPE Selection: At a minimum, Level C protection should be considered for initial small-scale work. This includes:

    • Eye and Face Protection: Chemical splash goggles and a face shield.

    • Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). Consideration should be given to double-gloving.

    • Respiratory Protection: A full-face or half-mask air-purifying respirator with cartridges appropriate for organic vapors and particulates.

  • Ventilation: Ensure adequate ventilation in the laboratory. All work with this compound should be performed in a properly functioning chemical fume hood.

  • Spill and Waste Management: Have a spill kit readily available that is appropriate for the quantity of the substance being handled. All waste generated from handling this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling a chemical with unknown hazards like this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection & Precautionary Measures cluster_procedure Operational Procedure start Start: Handling this compound sds_check Is Safety Data Sheet (SDS) available for this compound? start->sds_check assume_hazard Assume substance is hazardous. Consult general chemical safety guidelines. sds_check->assume_hazard No sds_available Follow PPE recommendations in SDS Section 8. sds_check->sds_available Yes select_high_level_ppe Select a high level of PPE as a precaution. Minimum: Level C. assume_hazard->select_high_level_ppe proceed_with_caution Proceed with experiment with extreme caution. sds_available->proceed_with_caution ppe_components Gather necessary PPE components: - Chemical splash goggles & face shield - Chemical-resistant gloves (double-gloved) - Chemical-resistant lab coat/apron - Air-purifying respirator select_high_level_ppe->ppe_components conduct_in_hood Conduct all work in a certified chemical fume hood. ppe_components->conduct_in_hood spill_waste_plan Establish spill and waste disposal plan. conduct_in_hood->spill_waste_plan spill_waste_plan->proceed_with_caution end End of Procedure proceed_with_caution->end

Caption: Workflow for PPE selection for an unknown chemical.

Disposal Plan

All materials contaminated with this compound, including empty containers, used gloves, and other disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container. The disposal of this waste must comply with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

By following these conservative and systematic procedures, researchers can mitigate the potential risks associated with handling an uncharacterized substance like this compound, thereby ensuring a safe and compliant laboratory environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.